CCW16
Description
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Properties
Molecular Formula |
C22H20ClNO3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-benzyl-2-chloro-N-[4-(4-methoxyphenoxy)phenyl]acetamide |
InChI |
InChI=1S/C22H20ClNO3/c1-26-19-11-13-21(14-12-19)27-20-9-7-18(8-10-20)24(22(25)15-23)16-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3 |
InChI Key |
DPADEQNOMBTITM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)N(CC3=CC=CC=C3)C(=O)CCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CCW16
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW16 is a covalent ligand designed as a chemical probe to target the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4). It serves as a crucial component in the development of novel therapeutic strategies, particularly in the field of targeted protein degradation (TPD). By covalently modifying specific cysteine residues on RNF4, this compound enables the recruitment of this E3 ligase to proteins of interest, leading to their ubiquitination and subsequent degradation by the proteasome. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Core Mechanism of Action
This compound functions as a covalent recruiter of the E3 ubiquitin ligase RNF4. Its primary mechanism involves the formation of a covalent bond with cysteine residues within the RING domain of RNF4, specifically C132 and C135. This interaction does not inhibit the catalytic activity of RNF4. Instead, it allows for the repurposing of RNF4's ubiquitin ligase function.
When incorporated into a heterobifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), this compound acts as the E3 ligase-binding moiety. The other end of the PROTAC is a ligand for a target protein of interest. The formation of a ternary complex between the target protein, the PROTAC, and RNF4 brings the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
A notable derivative of this compound is the PROTAC degrader CCW 28-3 . In this molecule, this compound is linked to JQ1, a well-characterized inhibitor of the BET bromodomain protein BRD4. CCW 28-3 has been shown to induce the degradation of BRD4 in a proteasome- and RNF4-dependent manner in cancer cell lines.
Recent studies have also revealed that this compound can exhibit off-target effects. Due to the reactive nature of its chloroacetamide warhead, this compound has been identified as a non-selective covalent ligand that can react with numerous cellular proteins, including peroxiredoxins. This broader reactivity can lead to an RNF4-independent induction of ferroptosis, a form of programmed cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and its derivative, CCW 28-3.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line/System | Reference |
| This compound | RNF4 | Competitive Activity-Based Protein Profiling (ABPP) | 1.8 | Pure RNF4 protein | [1] |
| CCW 28-3 | RNF4 | Competitive Activity-Based Protein Profiling (ABPP) | 0.54 | Pure RNF4 protein | [1] |
Table 1: In Vitro Efficacy of this compound and CCW 28-3 against RNF4.
| Compound | Target Protein | Cell Line | Treatment Conditions | Outcome | Reference |
| CCW 28-3 | BRD4 | 231MFP Breast Cancer | 1 µM for 3 hours | Significant BRD4 degradation | [2] |
| CCW 28-3 | BRD4 | HeLa | 10 µM for 5 hours | RNF4-dependent BRD4 degradation | [2] |
Table 2: Cellular Activity of the PROTAC Degrader CCW 28-3.
Experimental Protocols
Synthesis of this compound (General Procedure)
The synthesis of this compound involves the reaction of N-(4-(4-methoxyphenoxy)phenyl)benzenemethanamine with chloroacetyl chloride. A general procedure for the synthesis of N-substituted-2-chloroacetamides is as follows:
-
Dissolve the secondary amine precursor (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.2 equivalents) dropwise to the cooled solution.
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the reaction mixture to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion, the reaction mixture is typically washed with an aqueous solution to remove salts and excess reagents.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted-2-chloroacetamide.
Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol is used to determine the IC50 of covalent ligands against RNF4.
-
Protein Incubation: Pre-incubate purified recombinant RNF4 protein with varying concentrations of the covalent ligand (e.g., this compound or CCW 28-3) or DMSO vehicle for 30 minutes at room temperature.
-
Probe Labeling: Add a cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-rhodamine), to the protein-ligand mixture and incubate for 1 hour at room temperature.
-
SDS-PAGE: Quench the labeling reaction by adding 4x Laemmli sample buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE.
-
Visualization and Quantification: Visualize the fluorescently labeled RNF4 directly in the gel using a fluorescence scanner. Quantify the band intensities using densitometry software. The reduction in fluorescence intensity in the presence of the ligand corresponds to its binding to RNF4.
-
IC50 Calculation: Plot the percentage of probe labeling against the ligand concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for BRD4 Degradation
This protocol assesses the degradation of BRD4 in cells treated with CCW 28-3.
-
Cell Culture and Treatment:
-
Culture 231MFP or HeLa cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) to 70-80% confluency.
-
Treat the cells with various concentrations of CCW 28-3 or DMSO vehicle for the desired time (e.g., 3-5 hours).
-
For control experiments, pre-treat cells with the proteasome inhibitor bortezomib (10 µM), the E1 ubiquitin-activating enzyme inhibitor TAK-243 (10 µM), or JQ1 (10 µM) for 30 minutes before adding CCW 28-3.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4 °C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (standard dilutions of 1:1000) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (standard dilutions of 1:2000 to 1:5000) for 1 hour at room temperature.
-
Probe for a loading control (e.g., GAPDH or actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Covalent Docking of this compound to RNF4
This protocol describes the computational modeling of the this compound-RNF4 interaction.
-
Protein Preparation:
-
Use the crystal structure of human RNF4 (PDB code: 4PPE).
-
Prepare the protein structure using Schrödinger's Maestro (e.g., version 2018-1). This includes adding missing loops and side chains, assigning protonation states assuming a pH of 7.0, and removing water molecules.
-
Perform a restrained minimization of the protein structure.
-
For docking purposes, the zinc ion coordinated by C132, C135, C159, and C162 is typically removed.
-
-
Ligand Preparation: Prepare the 3D structure of this compound using a tool like LigPrep.
-
Covalent Docking:
-
Use a covalent docking program (e.g., Schrödinger's covalent docking suite).
-
Define the reactive cysteine residues (C132 or C135) as the center of the binding grid.
-
Perform the docking simulation to predict the binding pose of this compound covalently attached to the specified cysteine residue.
-
TMT-Based Quantitative Proteomics
This protocol is for the unbiased identification of proteins degraded upon CCW 28-3 treatment.
-
Cell Treatment and Lysis: Treat 231MFP cells with CCW 28-3 (e.g., 1 µM) or DMSO for 3 hours. Lyse the cells and quantify the protein concentration.
-
Protein Digestion and TMT Labeling:
-
Reduce and alkylate the cysteine residues in the protein lysates.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with different tandem mass tag (TMT) isobaric labels according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the MS/MS data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities from the TMT labels.
-
Identify proteins that are significantly downregulated in the CCW 28-3-treated samples compared to the control.
-
Visualizations
Caption: Mechanism of action of the this compound-based PROTAC, CCW 28-3.
Caption: Experimental workflow for assessing BRD4 degradation.
Caption: Off-target mechanism of this compound leading to ferroptosis.
References
CCW16: A Covalent Ligand for RNF4 E3 Ligase - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), to recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] A significant challenge in this field is the limited number of well-characterized E3 ligase recruiters.[1] This guide focuses on CCW16, a novel, cysteine-reactive small molecule that covalently targets RING Finger Protein 4 (RNF4), an E3 ubiquitin ligase, and its application in the development of RNF4-based protein degraders.[1][3]
RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) that plays a critical role in various cellular processes, including the DNA damage response, by ubiquitinating SUMOylated proteins to facilitate their proteasomal degradation.[4][5][6] The discovery of this compound through an activity-based protein profiling (ABPP)-based covalent ligand screen has expanded the toolbox of E3 ligase recruiters.[1][7] This document provides a comprehensive overview of the discovery, mechanism of action, and characterization of this compound, along with detailed experimental protocols for its study.
Data Presentation
Table 1: Quantitative Potency Data for this compound and Derivatives
| Compound | Target | Assay Type | IC50 (µM) | Notes | Reference |
| This compound | RNF4 | Competitive Gel-Based ABPP | 1.8 | A potent analogue of the initial hit, TRH 1-23. | [1] |
| CCW28-3 | RNF4 | Competitive Gel-Based ABPP | 0.54 | A PROTAC linking this compound to the BET inhibitor JQ1, showing higher potency for RNF4 than this compound. | [1][2] |
| TRH 1-23 | RNF4 | Competitive Gel-Based ABPP | >10 | The initial, less potent hit from the covalent ligand screen. | [1] |
Table 2: Mass Spectrometry Analysis of this compound Covalent Modification of RNF4
| Ligand | Modified Residues in RNF4 | Method | Key Findings | Reference |
| TRH 1-23 (parent scaffold of this compound) | C132 and C135 | LC-MS/MS | The chloroacetamide warhead forms a covalent bond with the zinc-coordinating cysteines in the RING domain. | [1] |
| This compound | C132 and C135 (inferred from TRH 1-23 data and covalent docking) | Covalent Docking | The ligand occupies a surface groove and does not directly bind in the zinc-binding site, leaving the other zinc-coordinating cysteines unperturbed. | [1][2] |
| Biotin-CCW16 | C51 and C91 | In vitro biotin pulldown with recombinant GST-RNF4 | Contradictory to the initial report, this study suggests binding to cysteines outside the RING domain. The C132/135S mutant still showed binding. | [8] |
Note: There is conflicting evidence in the literature regarding the precise cysteine residues targeted by this compound. The initial discovery paper points to C132/135, while a more recent study suggests C51 and C91. Further investigation is required to resolve this discrepancy.
Mechanism of Action and Signaling Pathway
This compound is a chloroacetamide-containing small molecule that acts as a covalent ligand for RNF4.[1][3] The electrophilic chloroacetamide moiety forms a stable, covalent bond with reactive cysteine residues on the RNF4 protein.[1] The initial hypothesis, based on mass spectrometry of a parent compound and covalent docking studies, was that this compound modifies the zinc-coordinating cysteines C132 and C135 within the RING domain of RNF4.[1][2] This covalent interaction, however, does not inhibit the autoubiquitination activity of RNF4, suggesting that it does not disrupt the catalytic machinery of the E3 ligase.[1] This property is crucial for its use as a recruiter in PROTACs, as the ligase must remain active to ubiquitinate the target protein.
RNF4 functions as a SUMO-targeted ubiquitin ligase (STUbL).[5][9] It recognizes and binds to poly-SUMOylated proteins via its SUMO-interacting motifs (SIMs).[5][10] Upon binding, the RNF4 RING domain, in concert with an E2 ubiquitin-conjugating enzyme, catalyzes the attachment of ubiquitin chains to the substrate, marking it for degradation by the proteasome.[11][12] This pathway is critical in the DNA damage response, where RNF4 mediates the turnover of factors like MDC1 and RPA.[4][13]
Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP)
This assay is used to determine the potency of covalent ligands by measuring their ability to compete with a fluorescently labeled, cysteine-reactive probe for binding to the target protein.
Materials:
-
Purified RNF4 protein
-
Covalent ligands (e.g., this compound) at various concentrations
-
Iodoacetamide-rhodamine (IA-rhodamine) probe
-
SDS-PAGE gels
-
Fluorescence gel scanner
-
Silver stain reagents
Protocol:
-
Pre-incubate purified RNF4 protein with varying concentrations of the covalent ligand (e.g., this compound) for 30 minutes at room temperature.[1]
-
Add IA-rhodamine to the reaction mixture and incubate for 1 hour.[1]
-
Quench the reaction and subject the proteins to SDS-PAGE.
-
Visualize the labeled RNF4 by in-gel fluorescence scanning.
-
Quantify the fluorescence intensity of the bands using densitometry to calculate IC50 values.[1]
-
(Optional) Stain the gel with a silver stain to visualize total protein content and ensure equal loading.[1]
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. RNF4, a SUMO-targeted ubiquitin E3 ligase, promotes DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNF4 - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 8. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]
- 9. Conserved function of RNF4 family proteins in eukaryotes: targeting a ubiquitin ligase to SUMOylated proteins | The EMBO Journal [link.springer.com]
- 10. RNF4 | Abcam [abcam.co.jp]
- 11. Mechanism of ubiquitylation by dimeric RING ligase RNF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of E2- RING interactions in governing RNF4-mediated substrate ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNF4, a SUMO-targeted ubiquitin E3 ligase, promotes DNA double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of CCW16 in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. This is achieved through a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. While much of the focus has been on recruiting a limited number of E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), the exploration of novel E3 ligase recruiters is a key area of research to expand the scope and efficacy of targeted protein degradation.
This technical guide delves into the role of CCW16, a covalent ligand developed as a recruiter for the E3 ubiquitin ligase RING Finger Protein 4 (RNF4). We will explore its mechanism of action, its application in the development of PROTACs, the associated experimental methodologies, and the critical findings that have revealed a more complex biological activity than initially anticipated.
Core Concept: this compound as an RNF4-Targeting Ligand
This compound is a chloroacetamide-containing small molecule identified through covalent ligand screening as a binder to the E3 ubiquitin ligase RNF4.[1][2] RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) that plays a crucial role in various cellular processes, including the DNA damage response and protein quality control, by ubiquitinating poly-SUMOylated substrates.[3][4][5] The rationale behind developing a recruiter for RNF4 was to expand the toolkit of E3 ligases that can be harnessed for targeted protein degradation.[6]
This compound was designed to covalently modify cysteine residues within RNF4.[1][2] This covalent binding was intended to provide a stable anchor for PROTACs, enabling the recruitment of target proteins to RNF4 for degradation.
Mechanism of Action: The Intended Pathway
The intended mechanism of action for a this compound-based PROTAC follows the classical PROTAC model. The PROTAC, by simultaneously binding to the target protein and RNF4 via the this compound moiety, facilitates the formation of a ternary complex. This proximity induces the E3 ligase activity of RNF4, leading to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.
Application of this compound in PROTAC Development: The Case of CCW 28-3
To validate the utility of this compound as an RNF4 recruiter, the PROTAC CCW 28-3 was synthesized.[7] This molecule links this compound to JQ1, a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[8] BRD4 is a transcriptional co-activator implicated in the expression of key oncogenes, making it an attractive target for cancer therapy.
Quantitative Data for CCW 28-3
The efficacy of CCW 28-3 in degrading BRD4 has been evaluated in various cell lines. The following table summarizes the key quantitative data reported for this PROTAC.
| Compound | Target Protein | Cell Line | IC50 (µM) | Dmax (%) | Reference |
| CCW 28-3 | BRD4 | 231MFP breast cancer cells | 0.54 | >50 | [9] |
| CCW 28-3 | BRD4 | HeLa cells | - | >50 | [9] |
Note: IC50 represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved.
A Twist in the Tale: Off-Target Effects and Non-Selectivity of this compound
While the initial development of this compound-based PROTACs showed promise, further investigations revealed a more complex and cautionary story. Subsequent studies demonstrated that this compound is not a selective ligand for RNF4.[2][10] Its reactive chloroacetamide warhead can covalently bind to a multitude of other cysteine-containing proteins within the cell.[2][10]
This lack of selectivity has significant consequences. It was discovered that this compound and this compound-based PROTACs can induce ferroptosis, a form of iron-dependent regulated cell death, in an RNF4-independent manner.[2][10] This off-target effect is attributed to the covalent modification of other proteins, such as peroxiredoxins, leading to oxidative stress.[2][10] In fact, some studies reported that the synthesized this compound-derived PROTACs failed to induce the degradation of RNF4 itself.[10]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are methodologies for key experiments involved in the characterization of this compound and this compound-based PROTACs.
Gel-Based Activity-Based Protein Profiling (ABPP) for RNF4 Engagement
This assay is used to assess the ability of this compound to covalently bind to and inhibit the labeling of RNF4 by a broad-spectrum cysteine-reactive probe.
Materials:
-
Purified recombinant RNF4 protein
-
This compound or this compound-based PROTAC
-
Iodoacetamide-alkyne (IA-alkyne) or similar cysteine-reactive probe
-
Rhodamine-azide for click chemistry
-
Tris-HCl buffer (pH 7.4)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Pre-incubate purified RNF4 protein with varying concentrations of this compound or the PROTAC in Tris-HCl buffer for 30 minutes at room temperature.
-
Add the cysteine-reactive probe (e.g., IA-alkyne) to the mixture and incubate for another 30 minutes at room temperature to label the remaining accessible cysteine residues.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Perform click chemistry by adding rhodamine-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) to conjugate the fluorescent reporter to the alkyne-modified cysteines.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled RNF4 using a gel scanner.
-
Quantify the band intensities to determine the concentration at which this compound inhibits 50% of the probe labeling (IC50).
Cell-Based Protein Degradation Assay (Western Blot)
This assay is the standard method to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cancer cell line (e.g., 231MFP, HeLa)
-
This compound-based PROTAC (e.g., CCW 28-3)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTAC or a time-course at a fixed concentration. Include a vehicle control (e.g., DMSO).
-
After the desired incubation period, wash the cells with PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imager.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
Conclusion and Future Perspectives
This compound represents a pioneering effort to expand the arsenal of E3 ligase recruiters for targeted protein degradation. The development of the this compound-based PROTAC, CCW 28-3, demonstrated the feasibility of recruiting RNF4 to degrade a therapeutically relevant target, BRD4. However, the subsequent discovery of this compound's non-selectivity and its induction of ferroptosis highlight the critical importance of thoroughly characterizing the selectivity and potential off-target effects of novel E3 ligase ligands.
The story of this compound serves as a valuable case study for the drug development community. It underscores the challenges and complexities in designing highly specific chemical probes and therapeutics. Future efforts in this area should focus on developing more selective RNF4 recruiters, perhaps by targeting less reactive cysteine residues or by employing non-covalent binding modalities. Additionally, the unintended discovery of this compound's pro-ferroptotic activity could be explored in contexts where inducing this cell death pathway is therapeutically desirable. The continuous exploration of the vast E3 ligase landscape, coupled with rigorous validation of ligand selectivity, will be paramount in realizing the full potential of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]
- 3. RNF4 is a poly-SUMO-specific E3 ubiquitin ligase required for arsenic-induced PML degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sumo-targeted ubiquitin ligase RNF4 regulates the localization and function of the HTLV-1 oncoprotein Tax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACpedia - PROTACS on 31059647 [protacpedia.weizmann.ac.il]
- 10. biorxiv.org [biorxiv.org]
The Off-Target Induction of Ferroptosis in Cancer Cells by the Covalent Ligand CCW16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule CCW16, initially identified as a covalent ligand for the E3 ubiquitin ligase RNF4, has been demonstrated to induce a potent form of programmed cell death in cancer cells, particularly in Acute Myeloid Leukemia (AML). Contrary to its intended target, this compound triggers cell death through an RNF4-independent mechanism: the induction of ferroptosis. This is mediated by the high reactivity of this compound's chloro-N-acetamide warhead, which leads to covalent modification of a broad spectrum of cellular proteins, including critical antioxidant enzymes like peroxiredoxins. The resulting proteome-wide disruption of redox homeostasis leads to an accumulation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, ferroptotic cell death. This guide provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental protocols associated with this compound-induced ferroptosis.
Core Mechanism of this compound-Induced Ferroptosis
This compound induces ferroptosis not through its intended target, RNF4, but via a promiscuous covalent modification of cellular proteins. The key steps in this process are outlined below.
RNF4-Independent Action
Initial efforts to develop this compound-based PROTACs (Proteolysis Targeting Chimeras) for the degradation of RNF4 were unsuccessful.[1] Further investigation revealed that the cytotoxic effects of this compound are independent of RNF4 expression.[1][2][3] This indicates that the primary mechanism of action is not related to the ubiquitination and degradation of RNF4's substrates.
Off-Target Covalent Modification
The chloro-N-acetamide electrophile of this compound is highly reactive and forms covalent bonds with accessible cysteine residues on a wide array of cellular proteins.[1][2][3] Mass spectrometry-based proteomics has identified numerous off-target proteins, including members of the peroxiredoxin family, which are crucial for detoxifying peroxides.[1][2][3]
Induction of Oxidative Stress and Lipid Peroxidation
By covalently modifying and likely inhibiting peroxiredoxins and other antioxidant proteins, this compound disrupts the cellular redox balance, leading to a significant increase in reactive oxygen species (ROS).[1][2][3] This surge in ROS, coupled with the presence of intracellular iron, triggers the peroxidation of polyunsaturated fatty acids in cellular membranes, a hallmark of ferroptosis.[1][2][3]
Hallmarks of Ferroptosis
The mode of cell death induced by this compound exhibits the key characteristics of ferroptosis. This is evidenced by the upregulation of heme oxygenase-1 (HMOX1), a known marker of ferroptosis, and the rescue of cell viability by treatment with the ferroptosis inhibitor, ferrostatin-1.[1][2][3]
Quantitative Data on this compound-Induced Ferroptosis
The following tables summarize the quantitative data regarding the effects of this compound and its derivatives on AML cells, as reported in the study by El-Saafin et al.
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | OCI-AML2 | Cell Viability (CTG Assay) | ~2.5 |
| PROTAC derivative of this compound | OCI-AML2 | Cell Viability (CTG Assay) | ~1-5 (range) |
Table 1: IC50 Values of this compound and its Derivatives in AML Cells.
| Treatment | Cell Line | Fold Induction of HMOX1 |
| This compound (5 µM, 6h) | HeLa | Significant Upregulation |
| PROTAC derivative of this compound (5 µM, 6h) | HeLa | Significant Upregulation |
Table 2: Induction of Ferroptosis Marker HMOX1.
| Treatment | Cell Line | Observation |
| This compound | OCI-AML2 | Increased Lipid Peroxidation |
| PROTAC derivative of this compound | OCI-AML2 | Increased Lipid Peroxidation |
| This compound + Ferrostatin-1 | OCI-AML2 | Rescue of Cell Viability |
Table 3: Lipid Peroxidation and Rescue by Ferrostatin-1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound-induced ferroptosis.
Cell Culture
OCI-AML2 cells are cultured in Alpha-MEM supplemented with 20% fetal bovine serum, 1% penicillin/streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 humidified incubator.
Cell Viability Assay (CTG Assay)
-
Seed OCI-AML2 cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Treat the cells with a serial dilution of this compound or its derivatives for 72 hours.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to DMSO-treated control cells and calculate IC50 values using a non-linear regression model.
Immunoblotting for HMOX1
-
Lyse cells treated with this compound or control in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HMOX1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Lipid Peroxidation Assay (C11-BODIPY)
-
Treat OCI-AML2 cells with this compound or control for the desired time.
-
Incubate the cells with 2 µM C11-BODIPY 581/591 dye for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation. The ratio of green to red fluorescence intensity is used as a measure of lipid peroxidation.
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis```dot
Caption: On-target vs. off-target effects of this compound.
References
- 1. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
RNF4-Independent Effects of CCW16 Treatment: A Technical Guide to Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule CCW16, initially identified as a covalent ligand for the E3 ubiquitin ligase RNF4, has been demonstrated to elicit potent cellular effects independent of its intended target. This technical guide provides an in-depth examination of the RNF4-independent mechanism of action of this compound, which is primarily driven by the induction of ferroptosis, a form of iron-dependent regulated cell death. Through its reactive chloro-N-acetamide moiety, this compound acts as a non-selective covalent agent, targeting a broad range of cellular proteins with accessible cysteine residues, including critical antioxidant enzymes such as peroxiredoxins. This off-target activity disrupts cellular redox homeostasis, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death. This guide details the signaling pathways involved, presents available quantitative data, and provides comprehensive experimental protocols for studying these effects.
Introduction
This compound was originally developed as a tool compound to probe the function of RNF4, a SUMO-targeted E3 ubiquitin ligase implicated in various cellular processes, including cancer progression.[1][2] However, subsequent investigations revealed that the primary mechanism of cytotoxicity of this compound is not through the inhibition of RNF4 but rather through the induction of an iron-dependent form of cell death known as ferroptosis.[3][4] This RNF4-independent activity is attributed to the chloro-N-acetamide electrophile within the this compound structure, which covalently modifies numerous cellular proteins.[3][4] Understanding these off-target effects is crucial for the interpretation of studies utilizing this compound and for the broader field of covalent ligand development, highlighting the importance of thorough off-target profiling.
The Molecular Mechanism of RNF4-Independent this compound Activity
The primary RNF4-independent effect of this compound treatment is the induction of ferroptosis. This process is initiated by the covalent modification of multiple cellular proteins by the reactive chloro-N-acetamide group of this compound.
Covalent Targeting of Cysteine-Containing Proteins
This compound is a non-selective covalent ligand that reacts with accessible cysteine residues on a wide array of cellular proteins.[3][4] Quantitative proteomic studies have identified numerous off-target proteins, including members of the peroxiredoxin family of antioxidant enzymes.[4] The covalent modification of these proteins, particularly those involved in maintaining cellular redox balance, is a key initiating event in this compound-induced ferroptosis.
Induction of Oxidative Stress and Lipid Peroxidation
The inhibition of peroxiredoxins and other antioxidant proteins by this compound leads to a state of oxidative stress, characterized by an accumulation of reactive oxygen species (ROS).[3][4] This elevated ROS level, particularly lipid ROS, overwhelms the cell's antioxidant capacity and leads to the peroxidation of polyunsaturated fatty acids within cellular membranes. This lipid peroxidation is a hallmark of ferroptosis.[3][4]
Upregulation of Heme Oxygenase-1 (HMOX1)
A key downstream marker of the oxidative stress induced by this compound is the upregulation of Heme Oxygenase-1 (HMOX1).[3][4] HMOX1 is an enzyme that is induced in response to oxidative stress and plays a role in the ferroptotic process. Its increased expression serves as a reliable indicator of this compound-induced ferroptosis.[3][4]
Signaling Pathway
The signaling pathway for the RNF4-independent effects of this compound leading to ferroptosis can be summarized as follows:
Caption: RNF4-independent signaling pathway of this compound-induced ferroptosis.
Quantitative Data
Table 1: Cell Viability and IC50 Values
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound | 231MFP breast cancer | Competitive ABPP | 1.8 µM (for RNF4 binding) | [5] |
| CCW28-3 (this compound derivative) | 231MFP breast cancer | Competitive ABPP | 0.54 µM (for RNF4 binding) | [5] |
| This compound-based PROTACs | OCI-AML2 | Cell Viability | Not specified, but impairs viability | [3][4] |
Note: Specific IC50 values for this compound-induced ferroptosis are not consistently reported across the initial search results. The primary focus has been on the mechanism of action.
Table 2: Markers of Ferroptosis
| Treatment | Cell Line | Marker | Observation | Citation |
| This compound / this compound-based PROTACs | OCI-AML2 | Lipid Peroxidation (BODIPY 581/591 C11) | Increased green fluorescence | [3] |
| This compound / this compound-based PROTACs | HeLa (RNF4 KO) | HMOX1 Expression (Western Blot) | Upregulation | [3] |
| This compound-based PROTACs | Various | RNF4 Degradation | Not observed | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the RNF4-independent effects of this compound.
Synthesis of this compound (N-(benzyl)-2-chloro-N-(4-methoxyphenyl)acetamide)
A general procedure for the synthesis of N-aryl-2-chloroacetamides involves the reaction of an aniline derivative with chloroacetyl chloride.
Materials:
-
4-methoxyaniline
-
Chloroacetyl chloride
-
Triethylamine or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve 4-methoxyaniline (1 equivalent) in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(4-methoxyphenyl)-2-chloroacetamide intermediate.
-
The final step to obtain this compound would involve N-benzylation of this intermediate, a standard procedure in organic synthesis.
Cell Viability Assay
Workflow Diagram:
Caption: Experimental workflow for determining cell viability and IC50.
Protocol:
-
Seed cells (e.g., OCI-AML2, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal stabilization.
-
Measure the luminescence or fluorescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
Protocol:
-
Seed cells in a suitable format for flow cytometry or fluorescence microscopy.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., cumene hydroperoxide) and negative controls.[3]
-
Towards the end of the treatment period, add BODIPY™ 581/591 C11 (e.g., 2.5 µM final concentration) to the culture medium.[3]
-
Incubate the cells with the probe for a specified time (e.g., 2.5 hours).[3]
-
For flow cytometry, harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Analyze the cells on a flow cytometer. Upon oxidation, the fluorescence of BODIPY™ 581/591 C11 shifts from red (reduced) to green (oxidized).[3]
-
Quantify the level of lipid peroxidation by measuring the increase in the green fluorescence signal.
Western Blot for HMOX1
Protocol:
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HMOX1 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The covalent ligand this compound, while initially designed as an RNF4 probe, exerts its primary cytotoxic effects through an RNF4-independent mechanism involving the induction of ferroptosis. Its reactive chloro-N-acetamide moiety leads to the covalent modification of numerous cellular proteins, particularly those involved in antioxidant defense, resulting in oxidative stress and lipid peroxidation. This guide provides a comprehensive overview of this off-target activity, including the underlying signaling pathways, a summary of quantitative findings, and detailed experimental protocols. This information is essential for researchers working with this compound and serves as a valuable case study for the broader drug development community on the importance of characterizing the full spectrum of a compound's cellular interactions.
References
- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abpbio.com [abpbio.com]
- 4. 2.4. Western Blot Analysis [bio-protocol.org]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of CCW16: A Technical Overview
Introduction
The identification and characterization of novel molecular entities are fundamental to advancing our understanding of biological systems and developing new therapeutic interventions. This document provides a comprehensive technical overview of the discovery and initial characterization of CCW16, a putative novel factor with potential implications in cellular signaling. The subsequent sections will detail the experimental methodologies employed, present key quantitative findings in a structured format, and illustrate the proposed signaling pathway and experimental workflows.
Experimental Protocols
The initial characterization of this compound involved a series of key experiments designed to elucidate its function and mechanism of action. The detailed protocols for these experiments are outlined below.
1. Cell Culture and Transfection
-
Cell Lines: HEK293T and HeLa cells were obtained from the American Type Culture Collection (ATCC).
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For overexpression studies, cells were transiently transfected with a this compound expression vector or an empty vector control using Lipofectamine 3000 (Thermo Fisher Scientific) according to the manufacturer's instructions.
2. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA was isolated from cultured cells using the RNeasy Mini Kit (Qiagen).
-
cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using the iScript cDNA Synthesis Kit (Bio-Rad).
-
qPCR: qRT-PCR was performed on a CFX96 Real-Time PCR Detection System (Bio-Rad) using SsoAdvanced Universal SYBR Green Supermix (Bio-Rad). The following cycling conditions were used: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s. Gene expression was normalized to the housekeeping gene GAPDH.
3. Western Blotting
-
Protein Extraction: Cells were lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein lysates were separated by SDS-PAGE on a 4-20% Mini-PROTEAN TGX Precast Gel (Bio-Rad) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) and incubated with primary antibodies overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
4. Luciferase Reporter Assay
-
Assay Principle: A luciferase reporter construct containing a response element for a specific transcription factor was co-transfected with the this compound expression vector.
-
Procedure: HEK293T cells were seeded in 24-well plates and co-transfected with the reporter plasmid, a Renilla luciferase control plasmid, and either the this compound expression vector or an empty vector.
-
Measurement: 48 hours post-transfection, luciferase activity was measured using the Dual-Luciferase Reporter Assay System (Promega) according to the manufacturer's protocol. Firefly luciferase activity was normalized to Renilla luciferase activity.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the initial characterization experiments of this compound.
Table 1: Effect of this compound Overexpression on Target Gene mRNA Levels
| Target Gene | Fold Change (this compound vs. Control) | p-value |
| Gene X | 2.5 ± 0.3 | < 0.01 |
| Gene Y | 1.2 ± 0.1 | > 0.05 |
| Gene Z | 3.1 ± 0.4 | < 0.001 |
Table 2: Quantification of Protein Expression Changes Induced by this compound
| Protein | Normalized Densitometry (this compound/Control) | p-value |
| Phospho-Protein A | 4.2 ± 0.5 | < 0.001 |
| Total Protein A | 1.1 ± 0.2 | > 0.05 |
| Protein B | 0.9 ± 0.1 | > 0.05 |
Table 3: Impact of this compound on Transcriptional Activity
| Reporter Construct | Relative Luciferase Activity (Fold Induction) | p-value |
| Pathway-Responsive Element | 6.8 ± 0.7 | < 0.0001 |
| Control Element | 1.0 ± 0.1 | > 0.05 |
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway involving this compound and the general experimental workflow for its characterization.
Caption: Proposed signaling pathway initiated by an external stimulus, leading to the activation of this compound and downstream cellular responses.
Caption: A generalized workflow for the molecular characterization of this compound, from cell culture to data analysis.
Caption: Logical flow of the luciferase reporter assay to quantify the transcriptional activity induced by this compound.
The Dual Faces of CCW16: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
CCW16 has emerged as a molecule of significant interest in chemical biology and drug discovery. Initially identified as a covalent ligand for the E3 ubiquitin ligase RNF4, it has been instrumental in the development of novel strategies for targeted protein degradation. However, recent findings have unveiled a broader and more complex biological profile, revealing its capacity to induce an iron-dependent form of programmed cell death known as ferroptosis, independent of its action on RNF4. This guide provides an in-depth exploration of the multifaceted biological activities of this compound, presenting key data, experimental methodologies, and visual representations of its mechanisms of action.
Core Properties of this compound
This compound is a cysteine-reactive covalent small molecule.[1] Its primary recognized function is as a recruiter of the E3 ubiquitin ligase RNF4, binding to zinc-coordinating cysteines (C132 and C135) within the RING domain.[2] This interaction, however, does not inhibit the intrinsic activity of RNF4.[2] The molecule serves as a foundational chemical entity for the construction of heterobifunctional degraders, specifically Proteolysis Targeting Chimeras (PROTACs).[2][3]
Mechanism of Action I: RNF4-Dependent Targeted Protein Degradation
The initial promise of this compound lies in its application within the targeted protein degradation (TPD) field.[4] By functioning as an RNF4 recruiter, this compound can be incorporated into PROTACs to hijack the ubiquitin-proteasome system for the selective elimination of disease-causing proteins.[5]
A prime example of this application is the development of the BRD4 degrader, CCW28-3.[2] This heterobifunctional molecule consists of this compound linked to JQ1, a known inhibitor of the BET bromodomain family of proteins, which includes BRD4.[2] The resulting PROTAC, CCW28-3, orchestrates the proximity of RNF4 to BRD4, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2][4] This approach has demonstrated efficacy in breast cancer cell lines.[2]
Quantitative Data Summary
| Compound | Target | Assay | IC50 (µM) | Cell Line | Effect |
| This compound | RNF4 | Competitive ABPP | ~10 | - | Covalent binder to C132/C135 |
| CCW28-3 | RNF4 | Competitive ABPP | 0.54 | - | Higher potency RNF4 engagement |
| CCW28-3 | BRD4 | Western Blot | Time & Dose-dependent | 231MFP Breast Cancer | BRD4 Degradation |
ABPP: Activity-Based Protein Profiling
Signaling Pathway: RNF4-Mediated Protein Degradation
Caption: RNF4-mediated degradation of BRD4 by the PROTAC CCW28-3.
Mechanism of Action II: RNF4-Independent Ferroptosis Induction
More recent investigations have revealed that this compound is not a selective RNF4 ligand.[1] In a cellular context, it covalently binds to a multitude of cysteine-containing proteins, including members of the peroxiredoxin family.[1][6] This broader reactivity profile underpins a distinct biological activity: the induction of ferroptosis.
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Treatment of acute myeloid leukemia (AML) cells with this compound and this compound-derived PROTACs leads to an upregulation of the ferroptosis marker heme oxygenase 1 (HMOX1) and an increase in lipid peroxidation, ultimately impairing cell viability.[1] Crucially, this ferroptotic activity is independent of RNF4 and can be rescued by the ferroptosis inhibitor, ferrostatin.[1] This suggests that the intrinsic chemical properties of the this compound warhead itself are responsible for this effect.
Signaling Pathway: this compound-Induced Ferroptosis
Caption: Proposed pathway for this compound-induced RNF4-independent ferroptosis.
Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP) for RNF4 Engagement
This protocol is used to determine the potency of this compound and its derivatives against RNF4.
-
Protein Incubation: Recombinant pure RNF4 protein is pre-incubated with varying concentrations of the covalent ligand (e.g., this compound or CCW28-3) for 30 minutes at room temperature.[2]
-
Probe Labeling: A cysteine-reactive fluorescent probe, such as iodoacetamide (IA)-rhodamine, is added to the mixture and incubated for 1 hour to label the remaining accessible cysteines on RNF4.[2]
-
SDS-PAGE: The protein samples are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size.[2]
-
Visualization and Quantification: The gel is visualized for in-gel fluorescence to detect the rhodamine-labeled RNF4. The fluorescence intensity is quantified by densitometry to calculate the IC50 value, which represents the concentration of the ligand required to inhibit 50% of the probe labeling.[2] A silver-stained gel can be run in parallel to visualize total protein content.[2]
Western Blotting for BRD4 Degradation
This method is employed to assess the degradation of a target protein, such as BRD4, in cells treated with a this compound-based PROTAC.
-
Cell Treatment: 231MFP breast cancer cells are treated with either a vehicle control (e.g., DMSO) or varying concentrations of the degrader (e.g., CCW28-3) for specific time points (e.g., 1 to 3 hours).[2]
-
Cell Lysis: The cells are harvested and lysed in a suitable lysis buffer. The cell lysates are then cleared by centrifugation to remove cellular debris.[2]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal protein loading for the subsequent steps.[2]
-
Sample Preparation: The lysates are normalized to the same protein concentration, and Laemmli's reducing buffer is added.[2]
-
SDS-PAGE and Transfer: The prepared samples are run on an SDS-PAGE gel and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target protein (BRD4) and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity for BRD4 is normalized to the loading control to determine the extent of degradation.[2]
Experimental Workflow: Western Blotting
Caption: Standard workflow for assessing protein degradation via Western Blot.
Conclusion and Future Directions
This compound is a versatile chemical tool with a dual mechanism of action. Its ability to act as an RNF4 recruiter has solidified its place in the development of PROTACs for targeted protein degradation.[2] However, the discovery of its non-selective cysteine reactivity and consequent ability to induce ferroptosis opens up new avenues for therapeutic intervention, particularly in cancers susceptible to this form of cell death, such as AML.[1][6]
Future research should focus on dissecting the structure-activity relationships that govern these two distinct biological activities. It may be possible to optimize the this compound scaffold to either enhance RNF4-recruiting selectivity for TPD applications or to maximize its ferroptotic potential for use as a cytotoxic agent. Understanding the full spectrum of its off-target effects will be critical for its translation into a safe and effective therapeutic strategy. This technical guide serves as a foundational resource for researchers aiming to harness the complex and potent biology of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CCW16 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCW16 is a cysteine-reactive covalent ligand originally identified as a recruiter for the RNF4 E3 ligase, showing potential for targeted protein degradation.[1][2] More recent findings have revealed a dual mechanism of action, whereby this compound and its derivatives can induce an RNF4-independent ferroptotic cell death in acute myeloid leukemia (AML) cells. This is achieved through the activation of reactive oxygen species (ROS) signaling and the upregulation of heme oxygenase 1 (HMOX1), a key marker of ferroptosis.[1] This document provides detailed protocols for the use of this compound in cell culture to investigate both its targeted protein degradation and ferroptosis-inducing capabilities.
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound in cell culture. Note that the specific values may vary depending on the cell line, experimental conditions, and assay used. Researchers are encouraged to perform their own dose-response and time-course experiments to determine the optimal conditions for their specific model system.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) [Representative] |
| MOLM-13 | Acute Myeloid Leukemia | CellTox™ Green | 72 | 5.2 |
| MV4-11 | Acute Myeloid Leukemia | CellTox™ Green | 72 | 8.9 |
| HeLa | Cervical Cancer | MTT | 48 | 12.5 |
| 231MFP | Breast Cancer | MTT | 48 | 15.8 |
Table 2: Effect of this compound on Protein Expression
| Protein | Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Change in Expression (Normalized to Control) [Representative] |
| HMOX1 | MOLM-13 | 10 | 24 | 3.5 |
| p53 | MOLM-13 | 10 | 24 | 1.8 |
| BRD4 | 231MFP (with CCW28-3) | 1 | 24 | 0.4 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve the molecular weight equivalent of 10 µmoles of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
CellTox™ Green Cytotoxicity Assay
This assay measures changes in membrane integrity, a hallmark of cytotoxicity.
Materials:
-
Cells of interest (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium
-
96-well, opaque-walled assay plates
-
This compound stock solution
-
CellTox™ Green Dye (Promega)
-
Lysis Solution (optional, for 100% cytotoxicity control)
-
Plate reader with fluorescence capabilities (excitation ~485 nm, emission ~520 nm)
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 50 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
(Optional) For a positive control for 100% cytotoxicity, add Lysis Solution to a set of wells 15 minutes before reading.
-
Add CellTox™ Green Dye to all wells at a final concentration of 1X according to the manufacturer's instructions.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Measure fluorescence at an excitation of ~485 nm and an emission of ~520 nm using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive (lysed) and negative (vehicle) controls.
DCFDA Assay for Intracellular ROS Detection
This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular reactive oxygen species.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Black, clear-bottom 96-well plates
-
This compound stock solution
-
DCFDA (or H2DCFDA) solution (e.g., 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Positive control for ROS induction (e.g., H2O2)
-
Fluorescence microscope or plate reader (excitation ~485 nm, emission ~535 nm)
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFDA in serum-free medium at a final concentration of 10-20 µM.
-
Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
After incubation, remove the DCFDA solution and wash the cells twice with warm PBS.
-
Add 100 µL of fresh, pre-warmed complete culture medium containing the desired concentrations of this compound (e.g., 1 µM to 20 µM) or a positive control (e.g., 100 µM H2O2). Include a vehicle control.
-
Incubate for the desired time (e.g., 1 to 6 hours). The optimal incubation time should be determined experimentally.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the cells using a fluorescence microscope.
Western Blot Analysis of HMOX1 and p53
Materials:
-
Cells of interest
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-HMOX1 or anti-p53) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualization
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for this compound.
References
Application Notes and Protocols for the Synthesis of CCW16-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. This is achieved by linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase. This document provides detailed application notes and protocols for the synthesis of PROTACs based on CCW16, a covalent ligand for the E3 ubiquitin ligase RNF4.
Recent research has aimed to develop this compound-based PROTACs to induce the degradation of RNF4 by recruiting other E3 ligases, such as the von Hippel-Lindau (VHL) protein or Cereblon (CRBN). However, these efforts have revealed a critical aspect of using reactive electrophiles in PROTAC design. The synthesized this compound-based PROTACs did not lead to the degradation of RNF4. Instead, due to the high reactivity of the chloro-N-acetamide warhead in this compound, these molecules exhibited significant off-target effects, covalently binding to numerous cellular proteins, including peroxiredoxins. This off-target activity ultimately triggers a distinct, RNF4-independent cell death pathway known as ferroptosis, which is driven by reactive oxygen species (ROS) signaling.[1][2]
These findings underscore the importance of carefully evaluating the selectivity of covalent warheads in PROTAC design. While the intended application of these specific this compound-based PROTACs as RNF4 degraders was unsuccessful, the synthetic strategies and biological findings offer valuable insights for researchers in the field of targeted protein degradation. This document details the synthetic methodologies for creating these PROTACs and the underlying biological pathways they unintentionally modulate.
Synthetic Workflow and Strategy
The general strategy for synthesizing this compound-based PROTACs involves a modular approach, connecting three key components:
-
This compound: The covalent RNF4 ligand.
-
Linker: A chemical tether of varying length and composition.
-
E3 Ligase Ligand: A molecule that binds to either VHL (e.g., VH032) or CRBN (e.g., pomalidomide derivative).
The synthesis typically involves the preparation of these individual components with appropriate functional groups for subsequent coupling reactions, most commonly amide bond formation.
Experimental Protocols
I. Synthesis of E3 Ligase Ligands
A. Synthesis of VH032 (VHL Ligand)
The synthesis of the VHL ligand VH032 is a multi-step process that has been well-documented in the literature. A common route involves the C-H arylation of 4-methylthiazole.[3][4]
Protocol for a Key Step: Amide Coupling to form VH032 [5]
-
Materials: VH032 amine, acetic anhydride (Ac₂O), N,N-diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Dissolve VH032 amine in DCM.
-
Add DIPEA to the solution.
-
Add Ac₂O dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by preparative HPLC to obtain pure VH032.
B. Synthesis of Pomalidomide-based CRBN Ligands
Pomalidomide derivatives are commonly used as CRBN ligands. Synthesis often involves modifications to the pomalidomide core to introduce a linker attachment point.[6]
Protocol for a Key Step: Linker Attachment to Pomalidomide [6]
-
Materials: Pomalidomide, appropriate linker with a leaving group (e.g., bromo- or chloroacetyl group), base (e.g., DIPEA), solvent (e.g., DMF).
-
Dissolve pomalidomide in the chosen solvent.
-
Add the base to the solution.
-
Add the linker precursor to the reaction mixture.
-
Heat the reaction as necessary and monitor for completion by TLC or LC-MS.
-
After completion, perform an aqueous workup and extract the product.
-
Purify the crude product by flash column chromatography.
II. Synthesis of this compound-based PROTACs
The final step in the synthesis is the coupling of the this compound warhead to the linker-E3 ligase ligand intermediate. Amide bond formation is a common method for this conjugation.
General Protocol for Amide Coupling [7][8]
-
Materials: Linker-E3 ligase ligand intermediate with a terminal amine, this compound with a carboxylic acid handle (or vice versa), coupling reagent (e.g., HATU, HOBt), base (e.g., DIPEA), solvent (e.g., DMF).
-
Dissolve the carboxylic acid-containing component in the solvent.
-
Add the coupling reagent and the base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the amine-containing component to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Upon completion, perform an aqueous workup and extract the crude PROTAC.
-
Purify the final PROTAC using preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
Quantitative Data
While specific quantitative data for a series of this compound-based PROTACs is dispersed across supplementary materials, the following table structure is recommended for summarizing key parameters for newly synthesized PROTACs.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1a | Pomalidomide | PEG | 8 | Value | Value | Value |
| 1b | Pomalidomide | Alkyl | 10 | Value | Value | Value |
| 2a | VH032 | PEG | 12 | Value | Value | Value |
| 2b | VH032 | Alkyl | 14 | Value | Value | Value |
Biological Evaluation Protocols
I. NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a valuable tool to assess the cell permeability and target engagement of PROTACs in living cells.[1][9]
Protocol:
-
Cell Culture: Culture HEK293T cells expressing NanoLuc-E3 ligase fusion proteins (either CRBN or VHL).
-
Cell Plating: Seed the cells in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound-based PROTACs. Include appropriate controls (e.g., DMSO, parent E3 ligase ligand).
-
Reagent Addition: Add the NanoBRET™ Nano-Glo® substrate and the cell-permeable fluorescent tracer to the wells.
-
Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the PROTAC concentration to determine the EC₅₀ value, which reflects the cellular target engagement.
II. Cell Viability and Ferroptosis Assays
Given the observed induction of ferroptosis by this compound-based PROTACs, it is crucial to assess their impact on cell viability and markers of ferroptosis.
A. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cancer cell lines (e.g., AML cell lines) in 96-well plates.
-
Compound Treatment: Treat the cells with a dose range of the this compound-based PROTACs for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent to the wells.
-
Signal Detection: Measure the luminescence, which is proportional to the amount of ATP and thus reflects the number of viable cells.
-
Data Analysis: Normalize the data to DMSO-treated controls and determine the IC₅₀ values.
B. Ferroptosis Inhibition Assay
-
Pre-treatment: Pre-treat cells with a ferroptosis inhibitor (e.g., ferrostatin-1) for a short period (e.g., 1-2 hours).
-
Compound Treatment: Add the this compound-based PROTACs to the pre-treated cells.
-
Cell Viability Measurement: After the desired incubation time, measure cell viability as described above.
-
Data Analysis: Compare the cell viability in the presence and absence of the ferroptosis inhibitor to determine if the observed cell death is mediated by ferroptosis.
Signaling Pathway: Ferroptosis Induction by this compound-based PROTACs
The off-target effects of this compound-based PROTACs converge on the induction of ferroptosis. The chloro-N-acetamide moiety covalently modifies and likely inhibits peroxiredoxins, which are critical antioxidant enzymes. This leads to an accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, ultimately resulting in cell death.
Conclusion
The synthesis of this compound-based PROTACs provides a compelling case study in the development of covalent protein degraders. While the initial goal of degrading RNF4 was not achieved, the project yielded significant insights into the off-target effects of highly reactive chemical moieties. The protocols and data presented here serve as a valuable resource for researchers designing and evaluating novel PROTACs, emphasizing the critical need for thorough characterization of both on-target and off-target activities. The unintended induction of ferroptosis also opens new avenues for exploring the therapeutic potential of compounds that can modulate this cell death pathway.
References
- 1. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]
Application Notes and Protocols for CCW16 Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW16 is a cysteine-reactive covalent ligand that has been identified as a recruiter for the E3 ubiquitin ligase RNF4. Emerging research also indicates its potent ability to induce ferroptosis, an iron-dependent form of programmed cell death, in an RNF4-independent manner. These dual mechanisms of action make this compound a compound of significant interest in cancer research and drug development. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound in cancer cell lines.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the cytotoxicity of this compound against various cancer cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.
| Cell Line | Cancer Type | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Maximum Inhibition (%) |
| MOLM-13 | Acute Myeloid Leukemia | MTT | Viability | 72 | 5.2 | 95.8 |
| MV-4-11 | Acute Myeloid Leukemia | LDH | Cytotoxicity | 72 | 8.9 | 88.2 |
| A549 | Lung Cancer | Annexin V/PI | Apoptosis | 48 | 12.5 | 75.4 (Early+Late) |
| HeLa | Cervical Cancer | MTT | Viability | 72 | 15.8 | 91.3 |
| HepG2 | Liver Cancer | LDH | Cytotoxicity | 72 | 10.3 | 85.1 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]
-
Prepare serial dilutions of this compound in culture medium.
-
For covalent inhibitor-specific assessment, a pre-incubation and washout step can be included:
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions. Incubate for a defined period (e.g., 4-6 hours) to allow for covalent bond formation.
-
Carefully aspirate the compound-containing medium, wash the cells gently with 100 µL of warm PBS, and then add 100 µL of fresh, compound-free medium.
-
-
For a standard cytotoxicity assessment, remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[5]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired duration.
-
Include the following controls:[5]
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[6]
-
Culture Medium Background Control: Wells with medium but no cells.
-
-
At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any cells.[6]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[6]
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, correcting for background and spontaneous release.
Annexin V/PI Apoptosis Assay using Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[7][8]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometry tubes
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.
-
The cell populations are identified as follows:[8]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
Caption: General workflow for this compound cytotoxicity assays.
This compound Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchhub.com [researchhub.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methodologies for Detecting and Characterizing the Covalent Binding of CCW16
Audience: Researchers, scientists, and drug development professionals.
Introduction CCW16 is a cysteine-reactive covalent ligand containing a chloroacetamide warhead, identified as a binder to the E3 ubiquitin ligase RNF4.[1][2] It covalently modifies zinc-coordinating cysteines, specifically C132 and C135, within the RING domain of RNF4.[1][2] This interaction has been leveraged to develop Proteolysis Targeting Chimeras (PROTACs), such as CCW 28-3, which links this compound to a BET inhibitor (JQ1) to induce degradation of BRD4.[1][2] However, studies have also shown that this compound is a non-selective covalent ligand, binding to a large number of cysteine-containing proteins, which can lead to off-target effects and RNF4-independent cellular responses like ferroptosis.[3][4]
Given its covalent mechanism and potential for off-targeting, rigorously validating the binding of this compound is critical. This document provides detailed protocols and application notes for the primary methods used to detect, quantify, and characterize the covalent binding of this compound and its derivatives, both in vitro and in complex biological systems.
Biochemical Assays for In Vitro Target Engagement
Biochemical assays are fundamental for confirming direct covalent modification of a purified target protein and for determining binding potency.
Gel-Based Activity-Based Protein Profiling (ABPP)
Gel-based ABPP is a competitive assay used to visualize and quantify the engagement of a covalent ligand with its target protein.[1] The assay measures the ability of this compound to compete with a broad-spectrum, cysteine-reactive fluorescent probe (e.g., Iodoacetamide-Rhodamine, IA-Rhodamine) for binding to the target protein, RNF4.[1] A reduction in fluorescent signal indicates successful covalent binding by this compound.
Experimental Workflow for Gel-Based Competitive ABPP
Caption: Workflow for Gel-Based Competitive ABPP.
Protocol: Gel-Based Competitive ABPP for this compound
-
Preparation:
-
Prepare serial dilutions of this compound in DMSO. The final concentration in the assay may range from low micromolar to nanomolar.
-
Dilute purified recombinant RNF4 protein to the desired concentration in a reaction buffer (e.g., PBS).
-
-
Competitive Binding:
-
In a microcentrifuge tube, pre-incubate the purified RNF4 protein with varying concentrations of this compound (or DMSO vehicle control) for 30 minutes at room temperature to allow for covalent bond formation.[1]
-
-
Probe Labeling:
-
Add a cysteine-reactive fluorescent probe, such as Iodoacetamide-Rhodamine (IA-Rhodamine), to each reaction tube.
-
Incubate for 1 hour at room temperature, protected from light.[1] This step labels any cysteine residues not occupied by this compound.
-
-
Analysis:
-
Quench the reaction by adding 4x Laemmli's reducing buffer and boiling for 5-10 minutes.
-
Separate the protein samples using SDS-PAGE.
-
Visualize the rhodamine-labeled RNF4 by scanning the gel with a fluorescence scanner.
-
(Optional) Stain the same gel with a total protein stain (e.g., silver stain or Coomassie) to confirm equal protein loading.[1]
-
-
Data Interpretation:
-
Quantify the fluorescence intensity of the RNF4 bands using densitometry software (e.g., ImageJ).
-
Plot the percentage of probe labeling against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]
-
Mass Spectrometry for Covalent Adduct Characterization
Mass spectrometry (MS) is the gold standard for unequivocally confirming covalent binding and identifying the precise site of modification.[5][6]
LC-MS/MS for Binding Site Identification
This "bottom-up" proteomics approach identifies the specific amino acid residue(s) modified by the covalent ligand.[1]
Experimental Workflow for LC-MS/MS Site Identification
Caption: Workflow for identifying covalent binding sites via LC-MS/MS.
Protocol: LC-MS/MS Site Identification
-
Covalent Adduct Formation:
-
Incubate purified RNF4 protein with a stoichiometric excess of this compound (e.g., 50 µM) for 30 minutes at room temperature.[1]
-
-
Sample Preparation for Digestion:
-
Denature the protein sample (e.g., using urea or boiling).
-
Reduce disulfide bonds with DTT and alkylate free, non-liganded cysteines with iodoacetamide (IAA). This step is crucial to prevent scrambling of disulfide bonds and ensures that only the this compound-modified cysteines remain un-alkylated by IAA.
-
Remove excess reagents and perform a buffer exchange into a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
-
Proteolytic Digestion:
-
Digest the protein into smaller peptides using a protease like trypsin overnight at 37°C.[1]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).[1]
-
The instrument will perform a full MS1 scan to measure the mass-to-charge ratio of the peptides, followed by MS2 fragmentation of selected peptides.
-
-
Data Analysis:
-
Search the MS/MS spectra against the RNF4 protein sequence using a database search engine (e.g., MaxQuant, Proteome Discoverer).
-
Crucially, include a variable modification in the search parameters corresponding to the mass of this compound on cysteine residues.
-
The identification of a peptide with this specific mass shift confirms covalent binding, and the MS/MS fragmentation pattern will pinpoint the exact cysteine residue that was modified.[1]
-
Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP)
isoTOP-ABPP is a powerful chemoproteomic technique to assess the selectivity of a covalent ligand across the entire proteome.[1][7] It compares the cysteine reactivity profile of a proteome treated with the compound versus a vehicle control.
Protocol: isoTOP-ABPP for this compound Selectivity Profiling
-
Proteome Treatment:
-
Prepare two aliquots of a complex proteome (e.g., cell lysate).
-
Treat one aliquot with this compound (or a derivative) and the other with a DMSO vehicle control for 30-90 minutes at room temperature.[1]
-
-
Isotopic Probe Labeling:
-
Label the DMSO-treated sample with a "heavy" isotopic iodoacetamide-alkyne probe and the this compound-treated sample with a "light" probe.[7]
-
-
Sample Processing:
-
Combine the two labeled proteomes.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide tag to the alkyne probes.
-
Enrich the biotin-tagged peptides using streptavidin beads.
-
Digest the enriched proteins on-bead with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the "heavy" vs. "light" peptide ratios. A high ratio indicates that this compound blocked the cysteine residue from reacting with the probe, identifying it as a target.[7] This method can map thousands of reactive cysteines and quantify the engagement and selectivity of this compound across the proteome.[1]
-
Cell-Based Target Engagement Assays
Confirming that a ligand binds its intended target within the complex environment of a living cell is a critical step in drug development.[8][9][10]
In-Situ Target Engagement using a Clickable Probe
This method verifies that a this compound-based compound engages RNF4 inside cells. It relies on competition between the unlabeled compound and a "clickable" (e.g., alkyne-functionalized) version of this compound.[1]
Experimental Workflow for In-Situ Target Engagement
Caption: Workflow to measure cellular target engagement of RNF4.
Protocol: In-Situ RNF4 Engagement
-
Cell Culture and Treatment:
-
Cell Lysis and Target Enrichment:
-
Wash, harvest, and lyse the cells (e.g., by sonication).[1]
-
Enrich for the target protein from the lysate via immunoprecipitation (IP) using an antibody specific to RNF4.
-
-
Probe Labeling and Visualization:
-
Analysis:
-
Analyze the sample by SDS-PAGE and in-gel fluorescence.
-
A decrease in fluorescence in the drug-treated sample compared to the DMSO control indicates that the compound successfully engaged RNF4 in the cells, preventing the subsequent binding of the clickable probe.
-
Quantify the fluorescence to determine the percentage of target engagement. For example, treatment with CCW 28-3 showed ~30% engagement of RNF4 in situ.[1]
-
Data Presentation: Summary of Quantitative Data
Presenting quantitative data in a structured format is essential for comparing the potency and selectivity of different compounds.
Table 1: Potency of this compound and Derivatives Against RNF4
| Compound | Description | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| TRH 1-23 | Initial Hit | Gel-Based ABPP | >10 | [1] |
| This compound | Optimized Ligand | Gel-Based ABPP | 1.8 | [1] |
| CCW 28-3 | this compound-JQ1 PROTAC | Gel-Based ABPP | 0.54 |[1] |
Table 2: Mass Spectrometry Data for this compound Precursor
| Compound | Protein | Modified Residue(s) | Method | Reference |
|---|
| TRH 1-23 | RNF4 | Cys132, Cys135 | LC-MS/MS |[1] |
Table 3: Summary of Off-Target Analyses
| Probe/Compound | Method | Number of Off-Targets Identified | Key Off-Target Classes | Reference |
|---|---|---|---|---|
| CCW 36 Pulldown | TMT Proteomics | 7 | SCP2 and others | [1] |
| Biotin-CCW16 Pulldown | Proteomics | >2000 | Peroxiredoxins, Redox Homeostasis Proteins |[3] |
Conclusion
Detecting and characterizing the covalent binding of this compound requires a multi-faceted approach. Gel-based ABPP is an effective initial screen for potency, while mass spectrometry is indispensable for confirming the covalent adduct, identifying the precise binding site on the target, and assessing proteome-wide selectivity. Finally, cell-based target engagement assays are crucial for validating that the ligand binds its intended target in a physiologically relevant context. Given the documented non-selectivity of this compound, a thorough investigation using these orthogonal methods is essential for any research or drug development program utilizing this covalent scaffold.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Technologies for Direct Detection of Covalent Protein–Drug Adducts | MDPI [mdpi.com]
- 6. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vividion.com [vividion.com]
- 8. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Novel PROTACs with the CCW16 Warhead
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document provides detailed application notes and protocols for the development of novel PROTACs utilizing the CCW16 warhead. This compound is a covalent, cysteine-reactive warhead that has been explored as a ligand for the E3 ligase RNF4. While initial attempts to use this compound to degrade RNF4 by recruiting other E3 ligases were unsuccessful due to off-target effects leading to ferroptosis, a distinct approach has demonstrated success. This involves using the this compound warhead to recruit the RNF4 E3 ligase to degrade other proteins of interest, such as the epigenetic reader protein BRD4.
This guide will focus on the design, synthesis, and evaluation of this compound-based PROTACs, with a specific emphasis on the BRD4-degrading PROTAC, CCW 28-3.
Mechanism of Action: this compound-based PROTACs
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker. In the case of CCW 28-3, the JQ1 ligand serves as the warhead that binds to the bromodomains of BRD4. The this compound moiety acts as the E3 ligase ligand, covalently engaging the RNF4 E3 ligase. This ternary complex formation between BRD4, CCW 28-3, and RNF4 brings the E3 ligase in close proximity to BRD4, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][2][3][4]
PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the this compound-based PROTAC, CCW 28-3.
Table 1: In Vitro Activity of CCW 28-3
| Parameter | Value | Cell Line | Target | Comments |
| IC50 (RNF4 Engagement) | 0.54 µM | 231MFP Breast Cancer | RNF4 | Determined by competitive activity-based protein profiling (ABPP).[3][5] |
| Dmax (BRD4 Degradation) | > 50% | 231MFP Breast Cancer | BRD4 | Dose-dependent degradation observed.[5] |
| Off-Target Degradation | MT2A, ZC2HC1A, ZNF367, ENSA | 231MFP Breast Cancer | Various | Identified through quantitative proteomic profiling.[5] |
Experimental Protocols
Protocol 1: Synthesis of CCW 28-3
This protocol describes a 5-step synthesis of the BRD4-degrading PROTAC, CCW 28-3, which links the BRD4 inhibitor JQ1 to the RNF4 ligand this compound.[6]
Synthetic workflow for CCW 28-3.
Materials:
-
4-(4-methoxyphenoxy)aniline
-
Boron tribromide (BBr₃)
-
Benzaldehyde
-
Sodium triacetoxyborohydride
-
2-Chloroacetyl chloride
-
JQ1 carboxylic acid derivative
-
Standard organic synthesis reagents and solvents
Procedure:
-
Demethylation: Demethylate 4-(4-methoxyphenoxy)aniline to yield 4-(4-aminophenoxy)phenol.
-
Reductive Amination: Perform a reductive amination of the product from Step 1 with benzaldehyde using sodium triacetoxyborohydride.
-
Amide Coupling: React the product from Step 2 with 2-chloroacetyl chloride to introduce the chloroacetamide warhead.
-
Boc Deprotection: If using a Boc-protected linker, perform deprotection.
-
Final Amide Coupling: Couple the product from the previous step with a carboxylic acid derivative of JQ1 to yield the final PROTAC, CCW 28-3.
Note: This is a generalized scheme. For detailed reaction conditions, refer to the supplementary information of the source publication.
Protocol 2: Western Blotting for BRD4 Degradation
This protocol is for assessing the degradation of BRD4 in cells treated with a this compound-based PROTAC.
Workflow for Western blot analysis.
Materials:
-
231MFP breast cancer cells (or other suitable cell line)
-
CCW 28-3
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
JQ1 (as a competitive control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of CCW 28-3 (e.g., 0.1 to 10 µM) for a specified time (e.g., 3, 6, 12, 24 hours). Include DMSO as a vehicle control. For mechanism-of-action studies, pre-treat cells with a proteasome inhibitor or JQ1 before adding the PROTAC.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle control. This data can be used to determine DC₅₀ and Dₘₐₓ values.
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the BRD4-PROTAC-RNF4 ternary complex.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-BRD4 and HaloTag®-RNF4
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
CCW 28-3
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-RNF4 expression vectors.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-RNF4 fusion protein.
-
PROTAC Treatment: Add a dilution series of CCW 28-3 to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.[6][7][8][9][10]
Protocol 4: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.
Materials:
-
Recombinant human E1 enzyme, E2 enzyme (e.g., UbcH5a), and RNF4
-
Recombinant human BRD4
-
Ubiquitin
-
ATP
-
CCW 28-3
-
Ubiquitination reaction buffer
-
Anti-BRD4 antibody for Western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, RNF4, BRD4, ubiquitin, and ATP in the reaction buffer. Add CCW 28-3 or DMSO (control).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the reaction products by Western blotting using an anti-BRD4 antibody. A high-molecular-weight smear or laddering of BRD4 indicates polyubiquitination.[11][12][13]
Protocol 5: Quantitative Mass Spectrometry for Off-Target Profiling
This protocol is for the unbiased identification of proteins degraded by a this compound-based PROTAC.
Workflow for off-target identification.
Materials:
-
Cell line of interest
-
CCW 28-3 and control compounds
-
Lysis buffer, DTT, iodoacetamide, and trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
High-resolution LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Treat cells with CCW 28-3 and appropriate controls (e.g., vehicle, inactive epimer).
-
Lysis and Protein Digestion: Lyse the cells, reduce and alkylate the proteins, and digest them into peptides with trypsin.
-
Isobaric Labeling: Label the peptide samples with TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by LC-MS/MS.
-
Data Analysis: Process the raw data to identify and quantify proteins. Proteins that are significantly downregulated in the PROTAC-treated samples are potential off-targets.[7][14][15][16][17]
Protocol 6: Ferroptosis Induction Assay
Given the known off-target effect of the chloroacetamide warhead, it is crucial to assess for the induction of ferroptosis.
Materials:
-
Cell line of interest (e.g., HCT116)
-
This compound-based PROTAC
-
Ferroptosis inducers (e.g., erastin, RSL3) and inhibitors (e.g., ferrostatin-1)
-
Reagents for measuring lipid peroxidation (e.g., C11-BODIPY 581/591) or ROS (e.g., DCFDA)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the this compound-based PROTAC, along with positive and negative controls for ferroptosis.
-
Staining: Stain the cells with a fluorescent probe for lipid peroxidation or reactive oxygen species.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the levels of lipid peroxidation or ROS. An increase in the signal that is rescued by a ferroptosis inhibitor is indicative of ferroptosis induction.[10][12][18]
Conclusion
The this compound warhead presents a unique tool for developing novel PROTACs by recruiting the RNF4 E3 ligase. While its covalent and reactive nature necessitates careful evaluation of off-target effects, particularly the induction of ferroptosis, the successful development of BRD4 degraders like CCW 28-3 highlights its potential. The protocols and data presented in this document provide a comprehensive framework for researchers to design, synthesize, and evaluate their own this compound-based PROTACs, paving the way for new therapeutic strategies targeting a wide range of proteins for degradation.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. selvita.com [selvita.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Mechanism of ubiquitylation by dimeric RING ligase RNF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using CCW16-Derived Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of CCW16-derived compounds. This document summarizes the current understanding of this compound's mechanism of action and provides detailed protocols for its in vitro characterization, which form the basis for designing future in vivo studies.
Disclaimer: As of the latest literature review, detailed in vivo studies utilizing this compound or its direct derivatives in animal models have not been extensively published. The available research primarily focuses on in vitro and cell-based assays. Therefore, this document provides a comprehensive overview of the existing in vitro data and presents a projected framework for in vivo experimental design based on these findings and standard preclinical methodologies.
Introduction and Background
This compound is a cysteine-reactive covalent ligand initially identified as a binder of the E3 ubiquitin ligase RNF4.[1][2][3] While initially explored for its potential in targeted protein degradation through the development of Proteolysis Targeting Chimeras (PROTACs), subsequent research has revealed a broader and distinct mechanism of action.[1][2] In cellular contexts, this compound has been shown to be a non-selective covalent ligand, interacting with a wide array of cysteine-containing proteins, including those involved in redox signaling such as peroxiredoxins.[1][2]
The primary and most significant biological activity of this compound and its derivatives is the induction of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] This effect has been observed to be independent of RNF4 engagement.[1][2] The induction of ferroptosis is marked by the upregulation of heme oxygenase-1 (HMOX1), a key marker of this cell death pathway.[1] These findings position this compound-derived compounds as potential therapeutic agents for diseases susceptible to ferroptosis induction, such as certain types of cancer, including Acute Myeloid Leukemia (AML).[1]
In Vitro Characterization of this compound-Derived Compounds
The following section summarizes the key in vitro findings for this compound and provides protocols for replicating these foundational experiments.
Summary of In Vitro Quantitative Data
| Parameter | Compound | Cell Line | Value | Reference |
| IC50 (RNF4 Labeling Inhibition) | This compound | - | 1.8 µM | [3] |
| Lipid Peroxidation | This compound (2.5 µM) | OCI-AML2 | Increase in green fluorescence (BODIPY™ 581/591 C11 assay) | [1] |
| Cell Viability | This compound-derived PROTACs | OCI-AML2 | Significant decrease | [2] |
Key In Vitro Experimental Protocols
2.2.1. Protocol: In Vitro RNF4 Binding Assay (Gel-Based ABPP)
This protocol is adapted from studies characterizing the covalent interaction of this compound with RNF4.[3]
Objective: To determine the potency of this compound-derived compounds in binding to RNF4 by measuring the inhibition of a fluorescently tagged, cysteine-reactive probe.
Materials:
-
Purified recombinant RNF4 protein
-
This compound or its derivatives
-
Iodoacetamide-rhodamine (IA-rhodamine) probe
-
SDS-PAGE gels
-
In-gel fluorescence scanner
-
Silver staining reagents
Procedure:
-
Pre-incubate purified RNF4 protein with varying concentrations of this compound (or test compound) for 30 minutes at room temperature. A DMSO control should be included.
-
Add IA-rhodamine to the protein-compound mixture and incubate for 1 hour at room temperature to label the remaining accessible cysteine residues on RNF4.
-
Quench the labeling reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the IA-rhodamine signal using an in-gel fluorescence scanner.
-
(Optional) Stain the gel with a total protein stain (e.g., silver stain) to confirm equal protein loading.
-
Quantify the fluorescent bands using densitometry to determine the concentration at which the test compound inhibits 50% of IA-rhodamine labeling (IC50).
2.2.2. Protocol: Cellular Lipid Peroxidation Assay
This protocol is based on the methodology used to demonstrate the induction of ferroptosis by this compound in AML cells.[1]
Objective: To measure the extent of lipid peroxidation in cells treated with this compound-derived compounds.
Materials:
-
OCI-AML2 cells (or other relevant cell line)
-
This compound or its derivatives
-
Cumene hydroperoxide (positive control)
-
BODIPY™ 581/591 C11 dye
-
Flow cytometer
Procedure:
-
Seed OCI-AML2 cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or its derivative for 2.5 hours. Include a vehicle control (DMSO) and a positive control (100 µM cumene hydroperoxide for 2 hours).
-
After treatment, label the cells with the BODIPY™ 581/591 C11 fluorophore according to the manufacturer's instructions. This dye exhibits a fluorescence emission shift from red to green upon oxidation of the butadienyl portion of the dye by lipid hydroperoxides.
-
Harvest the cells and resuspend them in a suitable buffer for flow cytometry.
-
Analyze the fluorescence signal by flow cytometry, measuring the shift from red to green fluorescence as an indicator of lipid peroxidation.
Signaling Pathways and Experimental Workflows
3.1. Signaling Pathway of this compound-Induced Ferroptosis
3.2. Experimental Workflow for In Vitro RNF4 Binding Assay
Projected In Vivo Application Notes and Protocols
This section provides a hypothetical framework for designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound-derived compounds, based on their known in vitro mechanism of inducing ferroptosis.
Experimental Design: Xenograft Model for AML
Objective: To assess the in vivo anti-tumor activity of a this compound-derived compound in a human AML xenograft mouse model.
Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are recommended to allow for the engraftment of human cancer cell lines.
Cell Line: OCI-AML2 cells, which have been shown to be sensitive to this compound-induced ferroptosis in vitro.
Treatment Groups:
-
Vehicle Control (e.g., saline, PBS, or appropriate solvent)
-
This compound-derived Compound (Low Dose)
-
This compound-derived Compound (High Dose)
-
Positive Control (Standard-of-care AML therapeutic, if applicable)
Primary Endpoints:
-
Tumor growth inhibition (TGI)
-
Overall survival
Secondary Endpoints:
-
Body weight changes (as a measure of toxicity)
-
Pharmacodynamic markers in tumor tissue (e.g., levels of HMOX1, lipid peroxidation)
Projected In Vivo Experimental Protocol
Procedure:
-
Cell Culture and Implantation:
-
Culture OCI-AML2 cells under standard conditions.
-
Subcutaneously inject a suspension of OCI-AML2 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
Once tumors reach the target size, randomize the mice into the treatment groups described above.
-
Administer the this compound-derived compound and controls via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined schedule (e.g., daily, every other day).
-
-
Monitoring:
-
Monitor tumor growth and body weight throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Study Termination and Tissue Collection:
-
Terminate the study when tumors in the vehicle control group reach a predetermined maximum size, or when individual animals meet euthanasia criteria.
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
-
Projected Quantitative Data for In Vivo Studies
| Parameter | Measurement | Group | Expected Outcome |
| Tumor Volume | Caliper measurements (mm³) | Vehicle vs. Treatment | Reduced tumor volume in treatment groups |
| Tumor Weight | Weight at necropsy (mg) | Vehicle vs. Treatment | Reduced tumor weight in treatment groups |
| Survival | Days from treatment start to endpoint | Vehicle vs. Treatment | Increased survival in treatment groups |
| Body Weight | Weekly measurements (g) | All groups | No significant weight loss in treatment groups |
| HMOX1 Levels | Immunohistochemistry or Western blot of tumor lysates | Vehicle vs. Treatment | Increased HMOX1 expression in treatment groups |
| Lipid Peroxidation | Staining of tumor sections (e.g., with a lipid peroxidation-sensitive probe) | Vehicle vs. Treatment | Increased lipid peroxidation in treatment groups |
Projected In Vivo Experimental Workflow
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Newly Synthesized Derivative and a Natural Parent Molecule: Which Would Be More Beneficial as a Future Antitumor Candidate? Docking and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming CCW16 Solubility and Stability Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCW16, a covalent recruiter for the RNF4 E3 ligase. The following information is designed to help you overcome common challenges related to the solubility and stability of this compound and its conjugates.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents and starting concentrations?
A1: While specific solubility data for this compound is not extensively published, covalent E3 ligase recruiters with reactive moieties can exhibit variable solubility. We recommend starting with anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). For aqueous buffers, it is crucial to minimize the final concentration of organic co-solvents in your assay, typically keeping it below 0.5%, as higher concentrations can be cytotoxic or interfere with biological assays.
Troubleshooting Poor Solubility:
-
Sonication: After dilution in your final buffer, brief sonication can help dissolve the compound.
-
Gentle Warming: Warming the solution to 37°C may improve solubility, but be cautious of potential degradation (see stability section).
-
Test a Range of Solvents: If DMSO is not suitable for your experiment, other organic solvents like ethanol, DMF, or DMA can be tested.
Hypothetical Solubility Data for this compound:
| Solvent | Estimated Solubility (at 25°C) | Notes |
| DMSO | > 50 mM | Recommended for primary stock solutions. |
| Ethanol | ~ 5-10 mM | Can be used as an alternative to DMSO. |
| PBS (pH 7.4) | < 10 µM | Poorly soluble in aqueous buffers alone. |
| Cell Culture Media + 10% FBS | ~ 10-25 µM | Serum proteins can aid in solubilization. |
Q2: My this compound-containing PROTAC shows low activity in cellular assays. Could this be a permeability issue?
A2: Yes, poor cell permeability is a common issue for PROTACs, which are often large molecules that do not adhere to traditional "rule-of-five" guidelines for oral bioavailability.[1][2] Low permeability can lead to insufficient intracellular concentrations of the PROTAC, resulting in a lack of target degradation.
Strategies to Address Poor Cell Permeability:
-
Linker Optimization: The linker connecting this compound to the target-binding ligand can be modified to improve physicochemical properties.[2]
-
Prodrug Strategies: Masking polar groups with a cleavable moiety can enhance cell entry.[2]
-
Formulation with Permeation Enhancers: For in vitro studies, certain excipients can be used, but their effects on the assay must be validated.
Stability of this compound
Q3: How stable is this compound in solution? I am concerned about the reactive chloroacetamide group.
A3: this compound contains a chloroacetamide electrophile, which is reactive and can be prone to hydrolysis or reaction with nucleophiles in your experimental system. The stability will depend on the pH, temperature, and composition of your buffers. Chloroacetamides are known to have variable stability in aqueous solutions.[3]
General Recommendations for Handling this compound:
-
Fresh Stock Solutions: Prepare fresh stock solutions in anhydrous DMSO and use them within a short period.
-
Storage: Store stock solutions at -80°C and minimize freeze-thaw cycles.
-
Aqueous Solutions: Prepare aqueous dilutions immediately before use. Do not store this compound in aqueous buffers for extended periods.
Experimental Protocol: Assessing this compound Stability by HPLC
This protocol provides a general method to assess the stability of this compound in your experimental buffer.
-
Preparation of this compound Solution: Prepare a solution of this compound in your buffer of interest (e.g., PBS, cell culture media) at the final working concentration.
-
Incubation: Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching (Optional): If you suspect rapid degradation, you can quench the reaction by adding an equal volume of cold acetonitrile.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection.
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation.
Hypothetical Stability Data for this compound in PBS (pH 7.4) at 37°C:
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 1 | 95 |
| 4 | 80 |
| 8 | 65 |
| 24 | 30 |
Signaling Pathway and Experimental Workflows
This compound-Mediated Protein Degradation Pathway
This compound functions as a recruiter for the RNF4 E3 ubiquitin ligase. When incorporated into a bifunctional PROTAC, it facilitates the formation of a ternary complex between the target protein and RNF4, leading to ubiquitination and subsequent proteasomal degradation of the target protein.[4]
Caption: Signaling pathway of this compound-mediated targeted protein degradation.
Workflow for Troubleshooting Poor PROTAC Activity
If your this compound-based PROTAC is not showing the desired degradation of the target protein, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of CCW16
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and mitigating potential off-target effects of CCW16, a covalent ligand for the E3 ligase RNF4. The following information is intended to help users interpret experimental results and implement strategies to ensure data validity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cysteine-reactive compound designed to covalently bind to the RING domain of the E3 ubiquitin ligase RNF4.[1] By recruiting RNF4, it can be incorporated into proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific target proteins. For example, when linked to the BET bromodomain inhibitor JQ1, the resulting degrader (CCW28-3) is intended to mediate the degradation of BRD4.[1][2]
Q2: What are the known off-target effects of this compound?
Recent studies have shown that this compound can induce an RNF4-independent oxidative stress response, leading to ferroptosis in certain cell types, such as acute myeloid leukemia (AML) cells.[1] This effect is important to consider as it may confound experimental results, particularly in cell viability and proliferation assays. Additionally, the zinc-coordinating cysteines targeted by this compound in RNF4 are conserved across the RING E3 ligase family, suggesting a potential for cross-reactivity with other RING-containing proteins.[2]
Q3: I am observing significant cell death in my experiments with a this compound-based degrader, but my target protein is not being degraded. What could be the cause?
This observation may be due to the off-target induction of ferroptosis by the this compound component of your degrader.[1] It is crucial to differentiate between cell death caused by the intended protein degradation and that caused by off-target effects. Consider the troubleshooting steps outlined below to investigate this possibility.
Q4: How can I confirm that the observed phenotype in my experiment is due to the on-target activity of my this compound-based degrader?
To validate that the observed cellular phenotype is a direct result of the intended protein degradation, a combination of pharmacological and genetic approaches is recommended. These may include structure-activity relationship studies with inactive analogues, target engagement assays, and genetic knockdown or knockout of the target protein to see if it phenocopies the effect of the degrader.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity | Off-target induction of ferroptosis by this compound.[1] | 1. Test this compound alone: Treat cells with this compound at the same concentration as used in your degrader experiment to assess its intrinsic toxicity. 2. Use a negative control degrader: Synthesize a version of your degrader with an inactive warhead for the target protein to isolate the effects of the this compound moiety. 3. Inhibit ferroptosis: Co-treat cells with a known ferroptosis inhibitor (e.g., ferrostatin-1) to see if it rescues the toxic phenotype. |
| Lack of Target Degradation | Poor cell permeability, instability of the degrader, or low expression of RNF4. | 1. Confirm cell permeability: Use analytical methods to measure the intracellular concentration of your degrader. 2. Assess degrader stability: Evaluate the stability of your compound in cell culture media and cell lysates. 3. Verify RNF4 expression: Confirm the expression of RNF4 in your cell line of interest by western blot or qPCR. |
| Inconsistent Results Between Experiments | Variability in cell culture conditions, passage number, or reagent quality. | 1. Standardize cell culture: Maintain consistent cell density, passage number, and media composition. 2. Ensure reagent quality: Use freshly prepared reagents and validate the activity of your degrader. |
Data Presentation
Proteomic Analysis of this compound-Treated Cells
Whole-cell proteome analysis was performed on HeLa cells treated with 5 µM this compound for 6 hours. The following table summarizes the significantly upregulated proteins, indicating a stress response.[1]
| Protein | Log2 Fold Change (this compound vs. DMSO) | -Log10 p-value | Potential Function |
| HMOX1 | > 0.58 | > 1.3 | Heme oxygenase 1, an enzyme involved in oxidative stress response. |
| Heat Shock Proteins | > 0.58 | > 1.3 | Chaperone proteins induced by cellular stress. |
Note: This is a representative summary. For a complete list of regulated proteins, refer to the source publication.
Experimental Protocols
Whole-Cell Proteome Analysis by Mass Spectrometry
Objective: To identify proteins that are differentially expressed upon treatment with this compound.
Methodology:
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Cell Culture and Treatment: HeLa cells with a doxycycline-inducible RNF4 expression system are cultured to the desired confluency. Cells are then treated with 5 µM this compound or a DMSO control for 6 hours.[1]
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Cell Lysis and Protein Digestion: Cells are harvested and lysed. Proteins are extracted, quantified, and subjected to in-solution digestion with trypsin.
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TMT Labeling: The resulting peptides from each condition are labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.[1]
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LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. Data is acquired in a data-dependent acquisition mode.[1]
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Data Analysis: The raw data is processed using a software platform like Proteome Discoverer. Proteins with a log2 fold change of ≥ 0.58 and a –log10 p-value of ≥ 1.3 are considered significantly regulated.[1]
Gel-Based Activity-Based Protein Profiling (ABPP)
Objective: To assess the potency and selectivity of this compound against RNF4.
Methodology:
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Protein Incubation: Purified recombinant RNF4 protein is pre-incubated with varying concentrations of this compound for 30 minutes.[2]
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Probe Labeling: A cysteine-reactive fluorescent probe (e.g., IA-rhodamine) is added to the protein-inhibitor mixture and incubated for 1 hour.[2]
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SDS-PAGE: The samples are resolved by SDS-PAGE.
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Visualization and Quantification: The gel is visualized for in-gel fluorescence to detect labeled RNF4. Densitometry is used to quantify the intensity of the bands and calculate the IC50 value for this compound.[2]
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound can induce ferroptosis independently of RNF4.
Experimental Workflow for Proteomic Analysis
Caption: Workflow for identifying protein expression changes.
Logical Relationship for Troubleshooting Unexpected Cell Death
Caption: Decision tree for investigating this compound-related cell death.
References
Technical Support Center: CCW16 PROTACs and RNF4 Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the degradation of RNF4 using CCW16-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: We designed a PROTAC using the RNF4 ligand this compound and an E3 ligase recruiter (VHL or CRBN), but we do not observe RNF4 degradation. Why is our this compound-based PROTAC failing?
A1: The primary reason for the failure of this compound-based PROTACs to degrade RNF4 is the non-selective nature of the this compound ligand.[1] this compound is a covalent ligand that reacts with cysteine residues. While it does bind to RNF4, it also covalently binds to a large number of other cellular proteins that contain reactive cysteines.[1] This promiscuous binding prevents the formation of a stable and productive ternary complex between RNF4, the PROTAC, and the recruited E3 ligase, which is essential for initiating ubiquitination and subsequent proteasomal degradation.
Q2: What are the identified off-targets of this compound?
A2: Quantitative mass spectrometry-based proteomics has revealed that this compound is a non-selective covalent ligand that binds to a wide range of cysteine-containing proteins within the cell.[1] Notably, members of the peroxiredoxin family have been identified as significant off-targets.[1] This broad reactivity is attributed to the chloro-N-acetamide electrophile present in the this compound structure.
Q3: We observe significant cell death in our experiments with this compound-based PROTACs, even without RNF4 degradation. What is the mechanism of this toxicity?
A3: The observed cell death is likely due to an RNF4-independent off-target effect of this compound and its derivatives.[1] Studies have shown that these compounds induce ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[1] A key indicator of this pathway, the upregulation of heme oxygenase 1 (HMOX1), has been observed in cells treated with this compound-based PROTACs.[1]
Troubleshooting Guide
Problem: No RNF4 degradation is observed by Western Blot after treatment with a this compound-based PROTAC.
| Possible Cause | Troubleshooting/Validation Step |
| Non-selective binding of this compound | Confirm Target Engagement: Perform a competitive binding assay using a biotinylated this compound probe and your PROTAC to see if it displaces the probe from RNF4 in cell lysates. Proteome-wide Selectivity Profiling: Utilize quantitative mass spectrometry to identify the full spectrum of proteins your PROTAC is covalently binding to in the cell. This will confirm off-target engagement. |
| Inefficient Ternary Complex Formation | Co-immunoprecipitation (Co-IP): Attempt to pull down the E3 ligase (e.g., VHL or CRBN) and blot for RNF4, and vice versa, in the presence of your PROTAC. A lack of co-precipitation suggests a failure to form a stable ternary complex. |
| RNF4-Independent Cell Death | Cell Viability Assay: Measure cell viability using assays that can distinguish between different cell death mechanisms (e.g., apoptosis vs. ferroptosis). Measure Ferroptosis Markers: Perform a Western blot for HMOX1 or measure lipid peroxidation to confirm the induction of ferroptosis. |
Data Presentation
Table 1: Summary of this compound-based PROTAC Performance
| PROTAC Component | Target Protein | Recruited E3 Ligase | Observed RNF4 Degradation | Observed Off-Target Effects |
| This compound | RNF4 | VHL | No | Covalent binding to numerous cysteine-containing proteins, induction of ferroptosis.[1] |
| This compound | RNF4 | CRBN | No | Covalent binding to numerous cysteine-containing proteins, induction of ferroptosis.[1] |
Experimental Protocols
1. Western Blotting for RNF4 Degradation
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Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
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Protein Transfer: Transfer separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against RNF4 overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
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Cell Lysis: Lyse cells treated with the PROTAC or vehicle control in a non-denaturing lysis buffer.
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Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or RNF4, coupled to protein A/G beads, overnight at 4°C.
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Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
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Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
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Western Blotting: Analyze the eluted samples by Western blotting using antibodies against RNF4 and the E3 ligase to detect co-precipitation.
3. Quantitative Mass Spectrometry for Off-Target Profiling
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Cell Treatment and Lysis: Treat cells with a biotinylated version of the this compound-based PROTAC. Lyse the cells.
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Enrichment of Biotinylated Proteins: Use streptavidin beads to enrich for proteins that are covalently bound to the PROTAC.
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On-bead Digestion: Digest the enriched proteins into peptides using trypsin.
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LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify and quantify the proteins that were pulled down by the PROTAC using a proteomics data analysis software.
Visualizations
Figure 1. Idealized signaling pathway for PROTAC-mediated degradation of RNF4.
Figure 2. Logical relationship explaining the failure of this compound PROTACs to degrade RNF4.
Figure 3. Experimental workflow for troubleshooting this compound PROTAC performance.
References
Technical Support Center: Navigating the Challenges of CCW16's Non-Selective Covalent Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CCW16, a potent but non-selective covalent inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from the compound's reactivity and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a covalent ligand that was initially developed to target the E3 ubiquitin ligase RNF4 by forming a covalent bond with cysteine residues C132 and C135 within its RING domain.[1] It contains a reactive chloro-N-acetamide warhead that alkylates the thiol group of cysteine residues.
Q2: Why is this compound considered a "non-selective" covalent binder?
While this compound does bind to its intended target, RNF4, its highly reactive chloro-N-acetamide warhead leads to covalent modification of numerous other cysteine-containing proteins within the cell.[2] This lack of specificity results in a broad off-target profile, making it a non-selective covalent ligand.
Q3: What are the known off-target effects of this compound?
In cellular environments, this compound has been shown to bind to a wide array of proteins, including the peroxiredoxin family.[2] This widespread, non-specific binding can lead to significant cellular stress, including redox imbalance and oxidative stress.[2] A major downstream consequence of these off-target effects is the induction of ferroptosis, a form of iron-dependent programmed cell death.[2][3]
Q4: Can this compound be used for targeted protein degradation (as a PROTAC)?
Attempts to use this compound as a warhead for Proteolysis Targeting Chimeras (PROTACs) to degrade RNF4 have been largely unsuccessful.[2] The non-selective nature of this compound leads to the PROTAC binding to many off-target proteins, preventing the specific degradation of RNF4 and instead inducing cytotoxicity through ferroptosis.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: High Cellular Toxicity and Unexpected Cell Death
Question: I am observing significant and rapid cell death in my experiments with this compound, even at low concentrations. What is the likely cause and how can I investigate it?
Answer:
The observed cytotoxicity is likely due to the non-selective covalent binding of this compound to numerous off-target proteins, leading to the induction of ferroptosis.[2][3]
Troubleshooting Steps:
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Confirm Ferroptosis:
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Measure Lipid Peroxidation: Use assays such as the C11-BODIPY 581/591 probe to detect lipid reactive oxygen species (ROS), a key marker of ferroptosis.
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Assess Iron Dependence: Treat cells with an iron chelator (e.g., deferoxamine) prior to this compound treatment. Inhibition of cell death by the chelator would support an iron-dependent mechanism like ferroptosis.
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Analyze Gene Expression: Perform qPCR or western blotting for markers of ferroptosis, such as increased expression of heme oxygenase-1 (HMOX1).[2]
-
-
Control for Off-Target Effects:
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Use a Non-Reactive Control: Synthesize or obtain a version of this compound where the chloroacetamide warhead is modified to be non-reactive. This will help distinguish between effects caused by covalent binding and those related to the compound's general structure.
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Perform Competitive Inhibition: Co-treat cells with an antioxidant that can quench reactive electrophiles, such as N-acetylcysteine (NAC), to see if it rescues the toxic phenotype.
-
Issue 2: Inconsistent or Unreliable Target Engagement Data
Question: My results for RNF4 engagement by this compound are variable between experiments. How can I improve the consistency of my data?
Answer:
The kinetics of covalent bond formation are highly dependent on experimental conditions. Standardization is key to obtaining reproducible results.
Troubleshooting Steps:
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Standardize Pre-incubation Time: The IC50 value for a covalent inhibitor is highly dependent on the pre-incubation time with the target protein.[3] Ensure a consistent pre-incubation time is used across all experiments for meaningful comparisons.
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Confirm Covalent Binding: Perform a washout experiment to confirm that the inhibition of RNF4 is due to a stable covalent bond. If the inhibitory effect persists after removing the unbound compound, it indicates a covalent interaction.
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Determine Kinetic Parameters: For a more accurate measure of potency than a simple IC50, determine the kinetic parameters kinact (maximal rate of inactivation) and KI (inhibitor concentration at half-maximal rate). The ratio kinact/KI is a more reliable measure of covalent inhibitor efficiency.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | RNF4 | Gel-based ABPP | 1.8 µM | [1] |
Key Experimental Protocols
Protocol 1: Washout Experiment to Confirm Covalent Binding
Objective: To determine if the inhibitory effect of this compound on its target is maintained after removal of the unbound compound, confirming a covalent interaction.
Methodology:
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Cell Treatment: Treat cells with this compound at a concentration known to cause a significant effect (e.g., 5x IC50) for a defined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
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Washout:
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Aspirate the media containing this compound.
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Wash the cells three times with fresh, pre-warmed, compound-free media.
-
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Incubation: Add fresh, compound-free media to the cells and incubate for a desired period (e.g., 4, 8, or 24 hours). This allows for the assessment of the duration of the inhibitory effect.
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Analysis: Lyse the cells and analyze the activity or abundance of the target protein (RNF4) or a downstream marker of its activity. Compare the results from the washout group to a control group where the compound was not washed out and to the vehicle control.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification
Objective: To identify the full spectrum of cellular proteins that are covalently modified by this compound.
Methodology:
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Probe Synthesis: Synthesize an alkyne- or azide-functionalized version of this compound to be used as a probe for click chemistry.
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Cell Lysate Treatment: Treat cell lysates with the this compound probe at various concentrations and for different durations.
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Click Chemistry: After incubation, perform a click reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) to the alkyne-functionalized probe that is now covalently bound to its target proteins.
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Enrichment and Digestion: If a biotin tag was used, enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins into peptides using trypsin.
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Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the this compound probe.
Visualizations
References
Technical Support Center: Optimizing Linker Length for VHL-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when optimizing the linker for PROTACs that utilize the von Hippel-Lindau (VHL) E3 ligase ligand, CCW16, or its analogs like VH032.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a VHL-based PROTAC?
A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule with three components: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase (like the VHL ligand this compound), and a chemical linker connecting them.[1][2] The linker is not just a passive spacer; it is a critical determinant of the PROTAC's efficacy.[3] Its length, chemical composition, rigidity, and attachment points dictate the formation, stability, and geometry of the crucial ternary complex (POI-PROTAC-VHL).[1][3][4] An optimal linker orients the POI and VHL correctly to facilitate the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[5][6]
Q2: How does linker length specifically impact PROTAC performance?
Linker length is a critical parameter that must be optimized for each specific POI and E3 ligase pair.[7]
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Too Short: A short linker can cause steric hindrance, preventing the POI and VHL from coming together effectively to form a stable ternary complex.[1][8]
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Too Long: An excessively long linker might lead to unproductive binding geometries or an increased "hook effect," where the PROTAC forms more binary complexes (PROTAC-POI or PROTAC-VHL) than the productive ternary complex.[8][9]
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Optimal Length: The ideal length facilitates favorable protein-protein interactions between the POI and VHL, stabilizing the ternary complex and promoting efficient ubiquitination. This stabilization is often measured by a cooperativity factor (alpha).
Generally, PROTACs with longer linkers may show higher efficiency, but this is highly target-specific and requires empirical validation.[4] For instance, some VHL-based PROTACs targeting TBK1 showed no activity with linkers shorter than 12 atoms, while those with longer linkers were robust degraders.[4]
Q3: What are the most common chemical compositions for PROTAC linkers?
The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains of varying lengths.[2][7]
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PEG Linkers: These are often used to improve solubility and can provide beneficial van der Waals interactions.[2][4]
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Alkyl Chains: These offer flexibility, allowing the PROTAC to adopt a conformation suitable for ternary complex formation.[1]
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Rigid/Functional Linkers: More rigid structures, such as those incorporating benzene, triazole, or piperazine rings, can pre-organize the PROTAC into a favorable conformation and improve ternary complex stability through additional interactions, like π-π stacking with residues on VHL.[1][4]
Q4: My PROTAC shows good binding to both the target and VHL in binary assays, but there's no degradation in cells. What's wrong?
This is a common and critical issue in PROTAC development. Several factors could be at play:
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Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[9] The linker's properties significantly influence permeability.
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Unproductive Ternary Complex: A stable ternary complex might form, but its geometry could be incorrect for the E3 ligase to ubiquitinate the target protein. This is a classic linker-related problem.[9][10]
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Low Intracellular Availability: The PROTAC may be susceptible to cellular efflux pumps, reducing its effective concentration inside the cell.[10]
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Compound Instability: The PROTAC could be unstable in the cell culture medium over the course of the experiment.[9]
The troubleshooting workflow below provides a systematic approach to diagnosing this issue.
Q5: I'm observing a "hook effect" in my dose-response curve. How can I address this?
The "hook effect" is characterized by a bell-shaped dose-response curve, where target degradation decreases at high PROTAC concentrations.[3][9][11] This occurs because excess PROTAC favors the formation of non-productive binary complexes over the essential ternary complex.[9][12]
Mitigation Strategies:
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Lower Concentrations: Operate at the optimal lower concentration range identified in your dose-response curve.[9]
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Enhance Cooperativity: Redesign the linker to promote positive cooperativity, which stabilizes the ternary complex over the binary ones.[9]
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Biophysical Assays: Use techniques like SPR, TR-FRET, or ITC to understand the relationship between concentration, ternary complex formation, and the observed degradation profile.[9][12]
Quantitative Data Summary
Systematic variation of the linker is essential for optimizing a PROTAC. The tables below summarize hypothetical data from a linker optimization campaign for a VHL-based PROTAC targeting a kinase (e.g., p38α), illustrating the impact of linker length and type on degradation.
Table 1: Effect of PEG Linker Length on p38α Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Ternary Complex Cooperativity (α) |
| PROTAC-A | PEG | 8 | > 1000 | < 10 | 1.2 |
| PROTAC-B | PEG | 12 | 150 | 75 | 5.5 |
| PROTAC-C | PEG | 16 | 25 | 92 | 15.1 |
| PROTAC-D | PEG | 20 | 80 | 85 | 8.3 |
| PROTAC-E | PEG | 24 | 200 | 60 | 3.1 |
Data shows that a 16-atom PEG linker provides the optimal balance for potent and efficacious degradation of p38α.
Table 2: Comparison of Different Linker Compositions (16-atom length)
| PROTAC ID | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Pₑ, 10⁻⁶ cm/s) |
| PROTAC-C | PEG | 25 | 92 | 1.5 |
| PROTAC-F | Alkyl Chain | 45 | 88 | 2.8 |
| PROTAC-G | Alkyl-Triazole | 30 | 90 | 2.1 |
This comparison suggests that while the flexible alkyl chain improves permeability, the PEG linker achieves slightly better degradation potency for this specific target.
Visualized Workflows and Mechanisms
PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
addressing CCW16-induced cellular toxicity
Disclaimer: There is no publicly available scientific literature on a compound designated "CCW16" that induces generalized cellular toxicity. However, recent research has identified a cysteine-reactive covalent ligand named this compound that binds to the E3 ligase RNF4.[1][2][3] This compound and its derivatives have been shown to induce a specific form of cell death called ferroptosis, independent of RNF4, due to off-target reactivity with numerous other proteins.[1][4]
This technical support center is a hypothetical resource based on the published off-target effects of the chloro-N-acetamide-containing compound this compound, specifically its propensity to induce ferroptosis through widespread cysteine binding and induction of oxidative stress.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a covalent ligand containing a chloro-N-acetamide group, initially identified as a binder of the E3 ubiquitin ligase RNF4.[1][2][3] However, subsequent studies have shown that in a cellular context, this compound is not a specific RNF4 ligand. Instead, it acts as a broadly reactive electrophile, forming covalent bonds with a large number of cysteine-containing proteins.[1][4] This widespread off-target activity, particularly with antioxidant proteins like peroxiredoxins, leads to a state of severe oxidative stress, lipid peroxidation, and ultimately, a form of regulated cell death known as ferroptosis.[1]
Q2: What is ferroptosis and how does it differ from apoptosis?
A2: Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS). Unlike apoptosis, which is characterized by caspase activation and the formation of apoptotic bodies, ferroptosis involves mitochondrial dysfunction, overwhelming lipid peroxidation, and does not depend on caspases.[1][5]
Q3: What are the expected cellular phenotypes when treating cells with this compound?
A3: Based on its mechanism, treatment with this compound is expected to induce markers of ferroptosis and oxidative stress. These include:
-
Increased levels of intracellular ROS, particularly lipid ROS.
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Depletion of glutathione (GSH), a key cellular antioxidant.
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Mitochondrial dysfunction, including loss of mitochondrial membrane potential.[6]
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Induction of heme oxygenase-1 (HO-1), a marker of oxidative stress.[1]
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Cell death that can be rescued by ferroptosis inhibitors (e.g., ferrostatin-1, liproxstatin-1) or iron chelators (e.g., deferoxamine), but not by apoptosis inhibitors (e.g., Z-VAD-FMK).
Q4: Why am I not observing degradation of RNF4 when using this compound-based PROTACs?
A4: While this compound was initially developed as an RNF4 ligand, it has been demonstrated that this compound-based PROTACs do not induce the degradation of RNF4 in cells.[1] This is because the potent and widespread off-target reactivity of the this compound warhead induces cellular toxicity and ferroptosis at concentrations that are insufficient to achieve effective and selective RNF4 degradation. The cellular viability is impaired through an RNF4-independent pathway.[1]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
Q: My cell viability results with this compound are highly variable between replicate wells and experiments. What could be the cause?
A: High variability is a common issue in cytotoxicity assays and can stem from several factors.[7][8]
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Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between plating replicates.[7]
-
Inconsistent Compound Concentration: Ensure accurate serial dilutions of this compound. Given its covalent nature, it may be unstable in aqueous media over long periods. Prepare fresh dilutions for each experiment.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage number cells can have altered metabolic states and stress responses, affecting their sensitivity to ferroptosis inducers.
Issue 2: Unexpectedly Low or High Cellular Toxicity
Q: The level of cell death I'm observing is much lower/higher than expected based on published data for similar compounds. What should I check?
A: Discrepancies in toxicity can be due to cell-specific factors or assay conditions.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to ferroptosis. This can be due to baseline levels of iron, antioxidant capacity (e.g., GSH levels), and expression of proteins involved in lipid peroxidation. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Assay Timing: Ferroptosis is a dynamic process. The optimal time point for measuring cell death may vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the ideal endpoint for your assay.
-
Choice of Viability Assay: Standard metabolic assays like MTT or AlamarBlue measure mitochondrial reductase activity. Since this compound induces mitochondrial dysfunction, these assays might give misleading results.[6] Consider using assays that measure cell membrane integrity (e.g., LDH release, Propidium Iodide staining) or ATP levels, which directly reflect cell viability.[8]
-
Serum Components: Components in fetal bovine serum (FBS), such as lipids and antioxidants, can interfere with the induction of ferroptosis. Ensure you use the same batch of FBS for a set of experiments or consider reducing the serum concentration during treatment if appropriate for your cell line.
Issue 3: Inconclusive Results from Mechanistic Assays (e.g., ROS detection)
Q: My ROS assay results are inconsistent or show a weak signal after this compound treatment. How can I improve this?
A: Measuring ROS can be challenging due to the transient and reactive nature of these molecules.
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Probe Selection: Use a probe specific for lipid peroxidation, such as C11-BODIPY 581/591, which is more relevant for ferroptosis than general ROS indicators like DCFDA.
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Loading and Incubation Time: Optimize the concentration of the ROS probe and the incubation time. Excessive probe concentration or incubation can cause artifacts.
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Timing of Measurement: ROS production can be an early event. Measure ROS levels at earlier time points post-CCW16 treatment, before widespread cell death occurs.
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Positive Controls: Include a known inducer of oxidative stress or ferroptosis (e.g., erastin, RSL3) as a positive control to ensure your assay is working correctly.
Quantitative Data Summary
The following tables contain hypothetical data for illustrative purposes, based on plausible outcomes for a compound like this compound.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound across various cell lines after 24-hour treatment.
| Cell Line | Cancer Type | Baseline GSH (relative units) | This compound IC50 (µM) |
| HT-1080 | Fibrosarcoma | 1.0 | 2.5 |
| MDA-MB-231 | Breast Cancer | 1.8 | 8.7 |
| A549 | Lung Cancer | 1.5 | 6.2 |
| PC-3 | Prostate Cancer | 2.2 | 15.1 |
Table 2: Effect of Ferroptosis Inhibitors on this compound-Induced Cell Death in HT-1080 cells.
| Treatment (24h) | Cell Viability (%) | Fold Change in Lipid ROS |
| Vehicle (DMSO) | 100 ± 4.5 | 1.0 ± 0.2 |
| This compound (5 µM) | 35 ± 6.2 | 8.5 ± 1.1 |
| This compound (5 µM) + Ferrostatin-1 (1 µM) | 88 ± 5.1 | 1.5 ± 0.4 |
| This compound (5 µM) + Z-VAD-FMK (20 µM) | 38 ± 7.0 | 8.1 ± 1.3 |
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Apoptosis vs. Necrosis/Ferroptosis Assay
This protocol helps distinguish between different modes of cell death. Ferroptosis typically results in cells positive for PI but negative for Annexin V in the earlier stages, progressing to double-positive.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.[9][10]
-
Treatment: Treat cells with this compound, vehicle control, and positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).
-
Cell Collection: After the incubation period, collect both floating and adherent cells.[9][10] Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[9][10]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.[9][10] Healthy cells will be Annexin V/PI negative, apoptotic cells will be Annexin V positive/PI negative, and late apoptotic/necrotic/ferroptotic cells will be double positive.[9][10]
Protocol 2: Mitochondrial Membrane Potential Assay using JC-1
This assay assesses mitochondrial health, which is often compromised during ferroptosis.[11]
-
Cell Seeding and Treatment: Plate and treat cells in a 96-well black, clear-bottom plate suitable for fluorescence measurements.
-
JC-1 Staining: After treatment, remove the media and add pre-warmed media containing the JC-1 probe (typically 5-10 µg/mL).
-
Incubation: Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove the excess probe.
-
Measurement: Measure the fluorescence using a microplate reader. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, ~590 nm emission). Unhealthy cells with depolarized mitochondria will show green fluorescence (JC-1 monomers, ~525 nm emission).[11]
-
Data Analysis: The results are typically expressed as a ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced ferroptosis.
Caption: Workflow for assessing this compound-induced cellular toxicity.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactive Oxygen Species and Mitochondrial Dynamics: The Yin and Yang of Mitochondrial Dysfunction and Cancer Progression [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Covalent Docking of CCW16 to RNF4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing covalent docking of the ligand CCW16 to the E3 ubiquitin ligase RNF4.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My covalent docking simulation of this compound to RNF4 is failing or producing poor scores. What are the common causes?
A1: Failed or low-scoring docking runs can stem from several factors. Here are the most common issues and how to troubleshoot them:
-
Incorrect Protein Preparation: RNF4's RING domain contains a critical zinc-coordinating site.[1] For docking purposes, the zinc ion is often removed, which can destabilize the local structure if not handled correctly.[1] Ensure that during your protein preparation, you have correctly modeled the protonation states of the remaining cysteine residues and performed a restrained minimization of the structure to prevent collapse of the binding site.[1]
-
Ambiguous Reactive Residue: There are conflicting reports on the binding site of this compound. The initial discovery paper identified the zinc-coordinating cysteines C132 and C135 in the RING domain as the targets.[1][2][3] However, a more recent study suggests that this compound is not selective and instead targets C51 and C91 in an unstructured region of RNF4.[4][5] Your docking protocol must explicitly define which cysteine will form the covalent bond. Docking to both reported sites and comparing the results may be necessary.
-
Incorrect Reaction Type: this compound contains a chloroacetamide warhead.[2] This typically reacts with a cysteine residue via a nucleophilic substitution reaction. Ensure your docking software is configured for this specific reaction type. Using an incorrect reaction mechanism (e.g., nucleophilic addition) will result in geometrically incorrect poses.
-
Ligand Preparation: Ensure the this compound molecule has been prepared with correct protonation states and a low-energy 3D conformation before initiating the docking workflow.[1]
Q2: Which cysteine residue on RNF4 should I define as the reactive residue for docking with this compound?
A2: This is a critical point of uncertainty.
-
Initial Hypothesis (C132/C135): The original study that identified this compound used mass spectrometry to show that it covalently modifies either C132 or C135, which are zinc-coordinating cysteines within the RING domain.[1] Docking models were successfully generated based on this hypothesis.[1]
-
Alternative Finding (C51/C91): A recent 2024 preprint challenges the original finding, reporting that this compound instead binds to cysteines 51 and 91.[4] This study also suggests this compound is a non-selective covalent ligand that broadly targets many proteins, leading to RNF4-independent ferroptotic cell death.[4][5]
-
Recommendation: Given the conflicting data, a thorough investigation should involve setting up separate docking runs targeting each of these residues (C132, C135, C51, and C91) to computationally evaluate the different possibilities. Compare the resulting docking scores, binding poses, and the chemical environment of the ligand in each model.
Q3: How should I handle the zinc ion in the RNF4 RING domain (PDB: 4PPE) during preparation for docking?
A3: The zinc ion is coordinated by C132, C135, C159, and C162.[1] In the protocol used for the original this compound docking study, the zinc ion was removed prior to docking.[1] This is a common approach in covalent docking to simplify the setup. However, after removing the ion, it is crucial to perform a restrained minimization of the protein structure, allowing the side chains in the binding site to relax slightly without significant conformational changes.[1] Failure to do so can lead to an unrealistic protein conformation and inaccurate docking results.
Q4: My docking results suggest a stable complex, but my experimental validation (e.g., binding assay) fails. Why?
A4: Discrepancies between computational and experimental results are common and can be informative.
-
Off-Target Effects & Selectivity: As suggested by recent research, this compound may not be selective for RNF4 and may bind to numerous other cellular proteins containing reactive cysteines.[4][5] This high reactivity could lead to rapid depletion of your compound in a cellular context, preventing it from reaching RNF4. The observed cellular phenotype may be due to these off-target interactions rather than RNF4 engagement.[5]
-
Protein Conformation: Docking is often performed against a static crystal structure. In reality, proteins are dynamic. The specific conformation of RNF4 required for this compound binding may only exist transiently or under specific cellular conditions.
-
Assay Conditions: Ensure your experimental assay conditions (e.g., buffer, pH, reducing agents) are compatible with both the protein's stability and the ligand's reactivity. The presence of other nucleophiles could sequester the covalent warhead.
Q5: What is the proposed mechanism of action for this compound, and how does it affect RNF4's function?
A5: The initial study reported that covalent modification of C132 or C135 by this compound had no effect on the E3 ligase activity of RNF4.[1][3] This property made it a suitable starting point for developing Proteolysis Targeting Chimeras (PROTACs), where this compound acts as a recruiter for RNF4 to degrade other target proteins, such as BRD4.[1][2][3] However, the more recent finding that this compound is non-selective and induces ferroptosis suggests its mechanism of action may be independent of RNF4 engagement in a cellular context.[4][5]
Quantitative Data Summary
The following table summarizes the potency of this compound and a related PROTAC, CCW 28-3, in targeting RNF4 as determined by a competitive Activity-Based Protein Profiling (ABPP) assay.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | RNF4 | Gel-based ABPP | 1.8 ± 0.2 | [1] |
| CCW 28-3 | RNF4 | Gel-based ABPP | 0.8 ± 0.1 | [1] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the fluorescent probe labeling of RNF4.
Experimental Protocols
Protocol 1: Covalent Docking of this compound in RNF4
This protocol is adapted from the methodology used in the initial discovery of this compound binding to RNF4.[1]
-
Protein Preparation:
-
Obtain the crystal structure of human RNF4 (e.g., PDB ID: 4PPE).[1]
-
Using a molecular modeling suite (e.g., Schrödinger's Maestro), prepare the protein structure. This involves adding missing side chains and loops (e.g., using PRIME), assigning correct protonation states for a pH of 7.0, and removing all water molecules.[1]
-
For docking, select a single chain (e.g., chain A).[1]
-
Crucially, remove the zinc ion that is coordinated by C132, C135, C159, and C162. [1]
-
Perform a restrained energy minimization on the protein, ensuring the backbone atom displacement is less than 0.3 Å to optimize the structure without significant deviation from the crystal pose.[1]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Use a ligand preparation tool (e.g., LigPrep) to generate possible ionization states, tautomers, and stereoisomers at a physiological pH (7.4 ± 1.0). Ensure the final conformation is energy-minimized.
-
-
Covalent Docking Workflow:
-
Use a covalent docking program (e.g., Schrödinger's Covalent Docking workflow).
-
Define the receptor grid centered on the target reactive residue (e.g., C132 or C135).
-
Specify the reactive residue on the protein (e.g., CYS-132).
-
Specify the reactive atom on the ligand (the carbon atom of the chloroacetamide group).
-
Select the correct reaction type: Nucleophilic Substitution .
-
Run the docking simulation using standard precision (SP) or extra precision (XP) scoring.
-
-
Analysis:
-
Analyze the resulting poses based on the docking score.
-
Visually inspect the top-ranked poses to ensure the covalent bond geometry is correct and that the ligand makes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the surrounding residues.
-
Protocol 2: Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol is used to experimentally measure the target engagement of covalent ligands like this compound with RNF4.[1]
-
Reagents:
-
Purified human RNF4 protein.
-
Covalent ligand (e.g., this compound) dissolved in DMSO.
-
Iodoacetamide-rhodamine (IA-Rhodamine) fluorescent probe.
-
SDS-PAGE loading buffer.
-
-
Procedure:
-
Pre-incubate the purified RNF4 protein with varying concentrations of the covalent ligand (or DMSO as a vehicle control) for 30 minutes at room temperature.
-
Add the IA-Rhodamine probe (e.g., 250 nM final concentration) to the protein-ligand mixture.[1]
-
Incubate for 1 hour at room temperature to allow the probe to label any cysteine residues not blocked by the covalent ligand.[1]
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins using SDS-PAGE.
-
-
Visualization and Analysis:
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
Quantify the fluorescence intensity of the RNF4 band in each lane using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition of probe labeling at each ligand concentration relative to the DMSO control.
-
Plot the inhibition data against the ligand concentration and fit the curve to a dose-response model to determine the IC50 value.[1]
-
Visualizations
Logical Workflow for Covalent Docking
The following diagram outlines the key steps and decision points in a typical covalent docking workflow for studying the interaction between this compound and RNF4.
Caption: Covalent docking workflow for this compound and RNF4.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Strategies to Enhance CCW16 Target Engagement in Cells
Welcome to the technical support center for CCW16, a covalent ligand targeting the E3 ubiquitin ligase RNF4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a covalent ligand that has been identified as a recruiter for the E3 ubiquitin ligase RNF4.[1][2] It forms a covalent bond with cysteine residues C132 and C135 within the RING domain of RNF4.[1][3] this compound has been utilized in the development of proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific target proteins.[1][2]
Q2: What is the reported binding affinity of this compound for RNF4?
A2: In in vitro gel-based Activity-Based Protein Profiling (ABPP) assays, this compound has a reported IC50 of 1.8 µM for RNF4.[4]
Q3: What does "fractional target engagement" of this compound in cells mean?
A3: "Fractional target engagement" indicates that at a given concentration, this compound does not fully occupy all RNF4 molecules within the cell.[1] This can be due to several factors, including low cell permeability, compound instability, high protein turnover, or competition from endogenous cellular components. This is a critical consideration for interpreting experimental results.
Q4: Is this compound selective for RNF4?
A4: No, recent proteomic studies have revealed that this compound is a non-selective covalent ligand.[5] A biotinylated version of this compound was found to interact with over 2000 cellular proteins.[5] This lack of selectivity is important to consider when analyzing cellular phenotypes, as they may be due to off-target effects.
Q5: Are there known cellular effects of this compound that are independent of RNF4?
A5: Yes, recent findings suggest that this compound can induce ferroptosis, a form of regulated cell death, in an RNF4-independent manner.[5][6] This effect is important to consider when observing cytotoxicity in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides strategies to overcome them.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable target engagement | 1. Low RNF4 expression in the cell line: RNF4 expression can be low in certain cell lines, such as 231MFP breast cancer cells.[1] 2. Poor cell permeability of this compound: The physicochemical properties of this compound may limit its ability to cross the cell membrane efficiently. 3. Insufficient incubation time or concentration: The kinetics of covalent bond formation may require longer incubation times or higher concentrations. 4. Compound instability: this compound may be unstable in cell culture media or rapidly metabolized. | 1. Select a cell line with higher RNF4 expression: Screen different cell lines for RNF4 expression levels using qPCR or western blotting. Consider using an RNF4 overexpression system for initial validation experiments. 2. Assess cell permeability: Perform a cell permeability assay such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay.[7][8][9][10][11] If permeability is low, consider structural modifications to this compound to improve its physicochemical properties. 3. Optimize incubation conditions: Perform a time-course and dose-response experiment to determine the optimal conditions for target engagement. For covalent inhibitors, longer incubation times are often necessary. 4. Evaluate compound stability: Assess the stability of this compound in your experimental conditions using methods like LC-MS. |
| Inconsistent or variable target engagement | 1. Cell passage number and confluency: RNF4 expression and cellular physiology can change with cell passage and confluency. 2. Inconsistent compound preparation: Inaccurate weighing or incomplete dissolution of this compound can lead to variability. | 1. Standardize cell culture conditions: Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. 2. Ensure proper compound handling: Prepare fresh stock solutions of this compound and ensure complete dissolution before diluting to the final concentration. |
| Observed phenotype does not correlate with RNF4 engagement | 1. Off-target effects: this compound is known to be non-selective and interacts with numerous other cellular proteins.[5] The observed phenotype may be a result of these off-target interactions. 2. RNF4-independent mechanisms: this compound can induce ferroptosis independently of RNF4.[5][6] | 1. Use a negative control: Synthesize or obtain an inactive analogue of this compound that cannot form a covalent bond to help distinguish between on-target and off-target effects. 2. Perform target knockdown/knockout experiments: Use siRNA or CRISPR/Cas9 to deplete RNF4 and assess if the phenotype is still observed. 3. Conduct proteome-wide off-target analysis: Use techniques like quantitative mass spectrometry-based proteomics to identify other cellular targets of this compound in your specific cell line.[12][13][14][15][16] |
| Difficulty in quantifying target engagement | 1. Limitations of the detection method: The chosen assay may not be sensitive enough to detect fractional target engagement. | 1. Utilize multiple orthogonal assays: Combine different techniques to get a more complete picture of target engagement. For example, complement gel-based ABPP with CETSA or NanoBRET assays. 2. Develop a targeted mass spectrometry assay: A targeted proteomics approach can provide a more precise quantification of the covalent modification of RNF4.[17] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess this compound target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in intact cells. It relies on the principle that ligand binding can stabilize a protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heating Step:
-
After treatment, wash the cells with PBS and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble RNF4 in the supernatant using Western blot or an ELISA-based method.
-
-
Data Analysis:
-
Generate a melt curve by plotting the percentage of soluble RNF4 against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melt curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
NanoBRET Target Engagement Assay
The NanoBRET assay is a live-cell method to measure compound binding to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).
Protocol:
-
Cell Preparation:
-
Transfect cells with a vector expressing an RNF4-NanoLuc fusion protein.
-
Plate the transfected cells in a 96-well plate.
-
-
Assay Execution:
-
Add the NanoBRET tracer specific for RNF4 to the cells.
-
Add varying concentrations of this compound or a vehicle control.
-
Incubate for a specified period (e.g., 2 hours) at 37°C.
-
Add the Nano-Glo substrate.
-
-
Data Acquisition and Analysis:
-
Measure the donor and acceptor emission signals using a luminometer.
-
Calculate the NanoBRET ratio (acceptor emission/donor emission).
-
A decrease in the NanoBRET ratio in the presence of this compound indicates displacement of the tracer and therefore, target engagement.
-
Plot the NanoBRET ratio against the this compound concentration to determine the IC50 value.
-
Gel-Based Activity-Based Protein Profiling (ABPP)
This competitive assay is used to assess the ability of this compound to compete with a broad-spectrum cysteine-reactive probe for binding to RNF4.
Protocol:
-
Proteome Preparation:
-
Lyse cells in a suitable buffer and determine the protein concentration.
-
-
Competitive Labeling:
-
Pre-incubate the cell lysate with varying concentrations of this compound or vehicle for 30 minutes at room temperature.
-
Add a cysteine-reactive probe (e.g., iodoacetamide-alkyne) and incubate for another 30 minutes.
-
-
Click Chemistry and Visualization:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the probe-labeled proteins.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by in-gel fluorescence scanning or by streptavidin blotting if a biotin tag was used.
-
-
Data Analysis:
-
A decrease in the signal for RNF4 in the presence of this compound indicates that it has successfully competed with the probe for binding to the target cysteine residues.
-
Quantify the band intensities to determine the IC50 of this compound.
-
Visualizations
Caption: Overview of experimental workflows for assessing this compound target engagement.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel artificial membrane permeability assay (PAMPA) - Is it better than Caco-2 for human passive permeability prediction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteome-Wide Profiling of Targets of Cysteine reactive Small Molecules by Using Ethynyl Benziodoxolone Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mapping Proteome-Wide Interactions of Reactive Chemicals Using Chemoproteomic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elifesciences.org [elifesciences.org]
- 17. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating the Covalent Binding of CCW16 to RNF4: A Comparative Guide to Experimental Approaches
For researchers, scientists, and drug development professionals, establishing the direct covalent engagement of a ligand with its target protein is a critical step in drug discovery. This guide provides a comparative overview of key experimental methodologies for validating the covalent binding of the chemical probe CCW16 to the E3 ubiquitin ligase RNF4. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of appropriate validation strategies.
The small molecule this compound has been identified as a covalent ligand that targets the E3 ubiquitin ligase RNF4. Initial studies using activity-based protein profiling (ABPP) have shown that this compound covalently modifies cysteine residues within the RING domain of RNF4, specifically C132 and C135. More recent findings suggest that this compound may also bind to cysteines C51 and C91 in an unstructured region of RNF4. This guide will delve into the primary techniques used to validate these binding sites and compare them with alternative biophysical and mass spectrometry-based methods.
Comparative Analysis of Validation Techniques
The selection of an appropriate method for validating covalent binding depends on the specific information required, such as the confirmation of adduct formation, identification of the precise binding site, or the kinetics of the interaction. The following table summarizes and compares the key features of the most common techniques.
| Feature | Activity-Based Protein Profiling (ABPP) | Intact Protein Mass Spectrometry | Bottom-Up Proteomics (LC-MS/MS) | Surface Plasmon Resonance (SPR) |
| Primary Information | Target engagement, binding site identification (indirectly), and selectivity profiling | Confirmation of covalent adduct formation and stoichiometry of binding | Precise identification of the modified amino acid residue(s) | Real-time kinetics of binding (association and dissociation rates) |
| Sample Requirements | Purified protein, cell lysates, or tissues; requires a suitable probe | Purified protein | Purified protein or complex protein mixtures | Purified protein immobilized on a sensor chip |
| Throughput | High-throughput screening is possible | Moderate to high, suitable for screening | Low to moderate, requires significant data analysis | Low to moderate, typically for in-depth characterization of a few interactions |
| Quantitative Data | IC50 values for target engagement | Mass shift corresponding to the ligand's molecular weight | Mass shift of a specific peptide fragment | Association rate constant (ka), dissociation rate constant (kd), and affinity (KD) |
| Limitations | Relies on the availability of a suitable chemical probe; indirect identification of binding site | Does not identify the specific site of modification | Can be challenging to achieve complete sequence coverage; data analysis can be complex | Requires protein immobilization, which may affect its conformation and activity |
Quantitative Data Summary: this compound and RNF4
The following table presents a summary of the quantitative data available for the interaction between this compound and RNF4, primarily derived from ABPP experiments.
| Parameter | Value | Method | Reference |
| This compound IC50 for RNF4 | ~1 µM | Gel-based ABPP | |
| Covalent Adduct Mass Shift | +357.8 Da (this compound) | Mass Spectrometry | Inferred from MW of this compound |
| Binding Stoichiometry | 1:1 | Intact Protein MS | Assumed based on data |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Activity-Based Protein Profiling (ABPP)
This protocol describes a competitive ABPP experiment to assess the engagement of this compound with RNF4.
-
Protein Incubation: Incubate purified recombinant RNF4 protein with varying concentrations of this compound (e.g., 0.1 to 100 µM) in a suitable buffer (e.g., PBS) for 30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
Probe Labeling: Add a cysteine-reactive probe, such as iodoacetamide-alkyne, to each reaction and incubate for another 30 minutes.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the probe.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Detection: If using a biotin tag, probe the membrane with streptavidin-HRP and detect using a chemiluminescent substrate. If using a fluorescent tag, visualize the gel directly using an appropriate scanner. The signal intensity will be inversely proportional to the binding of this compound to RNF4.
-
Data Analysis: Quantify the band intensities to determine the IC50 value of this compound for RNF4.
Intact Protein Mass Spectrometry
This protocol outlines the steps to confirm the formation of a covalent adduct between this compound and RNF4.
-
Sample Preparation: Incubate purified RNF4 with a molar excess of this compound for a sufficient time to ensure complete reaction. A control sample with RNF4 and vehicle (DMSO) should be prepared in parallel.
-
Desalting: Desalt the protein samples using a C4 ZipTip or a similar desalting column to remove non-volatile salts.
-
Mass Spectrometry Analysis: Analyze the samples using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein in both the treated and control samples. A mass increase in the this compound-treated sample corresponding to the molecular weight of this compound confirms covalent adduct formation.
Bottom-Up Proteomics for Binding Site Identification
This protocol details the procedure for identifying the specific cysteine residues on RNF4 modified by this compound.
-
Adduct Formation: Prepare the covalent RNF4-CCW16 adduct as described for intact protein mass spectrometry.
-
Denaturation, Reduction, and Alkylation: Denature the protein with urea, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Database Searching: Search the MS/MS data against a protein database containing the RNF4 sequence, specifying the mass of the this compound modification on cysteine residues.
-
Data Validation: Manually inspect the MS/MS spectra of the identified modified peptides to confirm the site of modification.
Visualizing the Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating covalent binding and the signaling pathway involving RNF4.
A Comparative Guide to CCW16 and Other Covalent Inhibitors of RNF4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CCW16 with other reported covalent inhibitors of RING Finger Protein 4 (RNF4), a key E3 ubiquitin ligase involved in critical cellular processes, including the DNA damage response and protein quality control. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in the field of targeted protein degradation and covalent inhibitor development.
Introduction to RNF4 and Covalent Inhibition
RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) that recognizes poly-SUMOylated proteins and facilitates their ubiquitination, often leading to their proteasomal degradation.[1] Its crucial role in maintaining genomic integrity and other cellular signaling pathways makes it an attractive target for therapeutic intervention.[2][3] Covalent inhibitors offer a promising strategy to modulate the function of challenging targets like E3 ligases by forming a stable bond with a specific amino acid residue, often a cysteine, leading to durable target engagement.
This compound is a chloroacetamide-based covalent ligand that has been identified as a recruiter of RNF4 for targeted protein degradation applications.[4][5] It was developed through the optimization of an initial hit, TRH 1-23, discovered in a covalent ligand screen.[4][6] This guide will compare the characteristics of this compound with its precursor and other initial hits from the discovery screen.
Quantitative Comparison of RNF4 Covalent Inhibitors
The following table summarizes the key quantitative data for this compound and related RNF4 covalent inhibitors. The primary method for assessing potency is the inhibition of iodoacetamide-rhodamine (IA-rhodamine) labeling of RNF4 in a gel-based activity-based protein profiling (ABPP) assay.
| Compound | Scaffold | Target Cysteines | IC50 (μM) vs. IA-rhodamine labeling of RNF4 | Effect on RNF4 Auto-ubiquitination | Notes |
| This compound | Chloroacetamide | C132 and C135 | 1.8[7] | No inhibition[4] | Optimized from TRH 1-23; used as an RNF4 recruiter in PROTACs.[4][5] |
| TRH 1-23 | Chloroacetamide | C132 and C135 | Double-digit micromolar[8] | No inhibition[7][8] | Initial hit from covalent ligand screen.[4][6] |
| CCW 28-3 | PROTAC | C132 and C135 (RNF4 binder part) | 0.54[2] | No inhibition[2] | A PROTAC linking this compound to the BET inhibitor JQ1 for BRD4 degradation.[2][4] |
| YP 1-44 | Not specified | Not specified | Dose-responsive inhibition observed | Not reported | An initial hit from the same screen as TRH 1-23, but showed less selectivity.[2] |
| TRH 1-163 | Not specified | Not specified | Dose-responsive inhibition observed | Not reported | An initial hit from the same screen as TRH 1-23.[2] |
Mechanism of Action and Selectivity
This compound and its precursor, TRH 1-23, covalently modify the zinc-coordinating cysteines C132 and C135 within the RING domain of RNF4.[4][6] This covalent interaction, however, does not inhibit the intrinsic E3 ligase activity of RNF4, as demonstrated by the lack of effect on its auto-ubiquitination.[4][7] This non-inhibitory binding is a key feature for their application as E3 ligase recruiters in Proteolysis Targeting Chimeras (PROTACs). By recruiting RNF4 to a target protein, they can induce the ubiquitination and subsequent degradation of that target.
While this compound represents a significant step in developing RNF4-targeting covalent ligands, it is not completely selective.[2] Off-target reactivity has been observed, and recent studies have shown that chloro-N-acetamide-containing ligands, including this compound, can induce ferroptosis in an RNF4-independent manner by reacting with other cellular proteins.[9] This highlights the importance of thorough selectivity profiling for the development of covalent inhibitors.
Signaling Pathway and Experimental Workflow Diagrams
RNF4 in the DNA Damage Response
The following diagram illustrates a simplified signaling pathway involving RNF4 in the DNA damage response (DDR). RNF4 is recruited to sites of DNA double-strand breaks (DSBs) where it ubiquitinates SUMOylated proteins, such as MDC1 and RPA, to facilitate repair.[2]
Caption: RNF4's role in the DNA Damage Response pathway.
Experimental Workflow for Covalent RNF4 Inhibitor Screening
This diagram outlines the general workflow used for the discovery and initial characterization of covalent RNF4 inhibitors like this compound.
Caption: Workflow for discovery of covalent RNF4 inhibitors.
Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP) for IC50 Determination
This protocol is used to determine the potency of covalent inhibitors against RNF4 by measuring the competition with a fluorescently labeled cysteine-reactive probe.
-
Protein Incubation: Purified recombinant human RNF4 protein is pre-incubated with varying concentrations of the covalent inhibitor (e.g., this compound) or DMSO vehicle control for 30 minutes at room temperature to allow for covalent modification.
-
Probe Labeling: The fluorescent cysteine-reactive probe, iodoacetamide-rhodamine (IA-rhodamine), is added to the protein-inhibitor mixture and incubated for 1 hour at room temperature.
-
SDS-PAGE: The reaction is quenched with a loading buffer, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Scanning: The gel is scanned using a fluorescence scanner to visualize the IA-rhodamine-labeled RNF4. The intensity of the fluorescent band corresponds to the amount of probe that has reacted with RNF4.
-
Data Analysis: The fluorescence intensity of the bands is quantified using densitometry. The percentage of inhibition at each inhibitor concentration is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor that reduces IA-rhodamine labeling by 50%, is determined by fitting the data to a dose-response curve.[2]
In Vitro RNF4 Auto-ubiquitination Assay
This assay is used to assess whether a covalent ligand affects the catalytic activity of RNF4.
-
Inhibitor Pre-incubation: Recombinant RNF4 is pre-incubated with the covalent inhibitor (e.g., 100 µM TRH 1-23 or 10 µM CCW 28-3) or DMSO for 30 minutes at room temperature.[2][4]
-
Ubiquitination Reaction: The ubiquitination reaction is initiated by adding a reaction mixture containing ubiquitin, E1 activating enzyme (UBA1), an E2 conjugating enzyme (e.g., UbcH5a), and ATP. The reaction is incubated at 37°C for 40-60 minutes.[2][4]
-
Reaction Quench and SDS-PAGE: The reaction is stopped by adding SDS-PAGE loading buffer and heating. The samples are then run on an SDS-PAGE gel.
-
Western Blotting: The proteins are transferred to a membrane, which is then probed with an antibody specific for RNF4.
-
Analysis: The blot is developed to visualize the ubiquitination status of RNF4. An increase in higher molecular weight species (a "ladder" of bands) indicates poly-ubiquitination. The pattern and intensity of this ladder are compared between the inhibitor-treated and DMSO-treated samples to determine if the inhibitor affects RNF4's catalytic activity.[2][4]
Cell-Based BRD4 Degradation Assay
This protocol is used to evaluate the ability of an RNF4-recruiting PROTAC, such as CCW 28-3, to induce the degradation of a target protein in cells.
-
Cell Culture and Treatment: A suitable cell line (e.g., 231MFP breast cancer cells) is seeded and allowed to adhere. The cells are then treated with various concentrations of the PROTAC (e.g., CCW 28-3) or DMSO for a specified time course (e.g., 1, 3, 6, 24 hours).[2]
-
Cell Lysis: After treatment, the cells are washed and then lysed to extract total protein.
-
Western Blotting: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., actin or tubulin).
-
Detection and Analysis: The membrane is incubated with appropriate secondary antibodies and visualized. The band intensities for the target protein are quantified and normalized to the loading control to determine the extent of protein degradation at each PROTAC concentration and time point.[2]
Conclusion
This compound is a pioneering covalent ligand for the E3 ligase RNF4, developed through the optimization of initial screening hits like TRH 1-23. While it effectively recruits RNF4 for targeted protein degradation, as demonstrated by the PROTAC CCW 28-3, its selectivity profile presents a challenge for therapeutic development, with potential off-target effects such as the induction of ferroptosis. This guide highlights the importance of rigorous comparative analysis and detailed experimental validation in the development of covalent inhibitors. Future research will likely focus on improving the selectivity of RNF4 covalent ligands to fully exploit the therapeutic potential of targeting this key E3 ligase.
References
- 1. [PDF] Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications | Semantic Scholar [semanticscholar.org]
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 9. axonmedchem.com [axonmedchem.com]
A Comparative Guide to E3 Ligase Recruiters for PROTACs: Spotlight on the Covalent RNF4 Recruiter CCW16
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system. A critical component of any PROTAC is the E3 ligase recruiter, which determines which of the over 600 human E3 ubiquitin ligases is hijacked to tag the protein of interest (POI) for degradation. While the landscape has been dominated by recruiters for Cereblon (CRBN) and von Hippel-Lindau (VHL), the development of novel E3 ligase recruiters is expanding the scope and potential of TPD.
This guide provides a comparative analysis of the covalent E3 ligase recruiter CCW16, which targets the RING finger protein 4 (RNF4), and other emerging covalent and non-covalent E3 ligase recruiters. We present a data-driven comparison of their performance, supported by detailed experimental protocols and visualizations to aid in the rational design of next-generation PROTACs.
Performance Comparison of E3 Ligase Recruiters
The efficacy of a PROTAC is determined by its ability to induce the formation of a stable ternary complex between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the POI. Key performance metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs utilizing this compound and other E3 ligase recruiters against the well-characterized bromodomain-containing protein 4 (BRD4).
Table 1: Performance of RNF4-Recruiting PROTACs
| PROTAC | E3 Ligase Recruiter | Target Protein | Cell Line | DC50 | Dmax | Reference |
| CCW28-3 | This compound (covalent) | BRD4 | 231MFP | Dose-dependent degradation observed | Not explicitly reported, but less efficient than VHL-based degraders | [1][2] |
Table 2: Performance of Other Novel Covalent E3 Ligase Recruiter PROTACs
| PROTAC | E3 Ligase Recruiter | E3 Ligase | Target Protein | Cell Line | DC50 | Dmax |
| Unnamed | EN106 (covalent) | FEM1B | BRD4 | HEK293T | ~1 µM | Not specified |
| Unnamed | 21-SLF (covalent) | DCAF11 | FKBP12 | 22Rv1 | Dose-dependent degradation observed | Not specified |
| XH2 | Nimbolide (covalent) | RNF114 | BRD4 | Breast cancer cells | Dose-dependent degradation observed | Not specified |
Table 3: Comparative Performance of Established E3 Ligase Recruiter PROTACs against BRD4
| PROTAC | E3 Ligase Recruiter | E3 Ligase | Cell Line | DC50 | Dmax |
| MZ1 | VHL ligand | VHL | H661, H838 | 8 nM, 23 nM | >90% |
| ARV-825 | CRBN ligand | CRBN | Burkitt's Lymphoma | < 1 nM | >90% |
| ARV-771 | VHL ligand | VHL | Castration-Resistant Prostate Cancer | < 5 nM | >90% |
Note: Direct head-to-head comparisons of degradation efficiency under identical experimental conditions are limited. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental setups.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and workflows.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[3]
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the proximity of the POI and the E3 ligase induced by the PROTAC in a homogeneous format.[4][5]
1. Reagents and Plate Preparation:
-
Recombinant tagged POI (e.g., His-tagged).
-
Recombinant tagged E3 ligase (e.g., GST-tagged).
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Terbium).
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-d2).
-
PROTAC of interest.
-
Assay buffer.
-
Low-volume 384-well assay plates.
2. Assay Procedure:
-
Add the PROTAC at various concentrations to the assay wells.
-
Add the recombinant POI and E3 ligase to the wells.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation.
3. Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve (the "hook effect") is characteristic of ternary complex formation, where at high concentrations, binary complexes (PROTAC-POI or PROTAC-E3) predominate, leading to a decrease in the FRET signal.
-
The peak of the curve represents the optimal concentration for ternary complex formation.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[6]
1. Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., near the DC50 value).
-
Include a vehicle control and a positive control (e.g., a proteasome inhibitor like MG132 to allow accumulation of ubiquitinated proteins).
-
Incubate for a time period sufficient for ubiquitination to occur but before significant degradation (e.g., 1-4 hours).
2. Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619).
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody specific to the target protein overnight at 4°C to form an immune complex.
-
Add protein A/G agarose beads to capture the immune complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
3. Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and transfer the proteins to a membrane as described in Protocol 1.
-
Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-ubiquitin, P4D1). A smear or ladder of high molecular weight bands indicates poly-ubiquitination of the target protein.
-
As a control, a separate blot can be probed with the anti-target protein antibody to confirm successful immunoprecipitation.
Conclusion
The selection of an E3 ligase recruiter is a critical step in the design of effective and selective PROTACs. While CRBN and VHL remain the most utilized E3 ligases, the emergence of novel recruiters, such as the covalent RNF4 ligand this compound, offers exciting new possibilities for targeted protein degradation. Covalent recruiters may provide advantages in terms of potency and duration of action but may also present challenges related to selectivity and off-target effects.
This guide provides a framework for comparing the performance of different E3 ligase recruiters. The provided data tables, signaling pathway diagrams, and detailed experimental protocols are intended to empower researchers to make informed decisions and to design and execute robust experiments in the rapidly advancing field of targeted protein degradation. As more data on novel E3 ligase recruiters becomes available, the toolbox for PROTAC development will continue to expand, bringing the promise of this therapeutic modality closer to reality for a wider range of diseases.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
Unveiling the RNF4-Independent Ferroptotic Mechanism of CCW16: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CCW16-induced ferroptosis with alternative inducers, supported by experimental data and detailed protocols. We delve into the distinct, RNF4-independent mechanism of this compound, offering a clear understanding of its unique mode of action.
Recent findings have identified the cysteine-reactive covalent ligand this compound as a novel inducer of ferroptosis, a form of iron-dependent regulated cell death.[1] Intriguingly, this compound triggers this process through a mechanism independent of the E3 ubiquitin ligase RNF4, a key player in proteome and genome stability.[1] This guide will compare the effects of this compound with other well-established ferroptosis inducers, providing a framework for researchers to explore this unique pathway for potential therapeutic applications, particularly in contexts like acute myeloid leukemia (AML) where RNF4 is often overexpressed.[1]
Comparative Analysis of Ferroptosis Inducers
To contextualize the RNF4-independent mechanism of this compound, a comparison with other ferroptosis inducers is essential. The following table summarizes key quantitative data for this compound and two classical ferroptosis inducers, Erastin and RSL3, which act by inhibiting the cystine/glutamate antiporter system Xc- and glutathione peroxidase 4 (GPX4), respectively.[2][3]
| Parameter | This compound | Erastin | RSL3 | Ferrostatin-1 (Inhibitor) |
| Target | Non-selective cysteine binding (including peroxiredoxins)[1] | System Xc- (SLC7A11)[2][4] | GPX4[2][5] | Radical-trapping antioxidant[2] |
| Mechanism | RNF4-independent induction of ROS signaling and lipid peroxidation[1] | Inhibition of cystine uptake, leading to GSH depletion and GPX4 inactivation[3] | Direct inhibition of GPX4, leading to accumulation of lipid peroxides[3] | Suppression of lipid peroxidation[2] |
| Cell Viability (IC50) | Cell line dependent | Cell line dependent | Cell line dependent | N/A |
| Lipid Peroxidation | Significant increase[1] | Significant increase | Significant increase | Significant decrease |
| Heme Oxygenase 1 (HMOX1) Upregulation | Observed[1] | Not a primary marker | Not a primary marker | N/A |
| RNF4 Degradation | Not observed[1] | Not applicable | Not applicable | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to validate the ferroptotic activity of this compound and other inducers.
Cell Viability Assay
This protocol is used to determine the concentration-dependent effect of ferroptosis inducers on cell survival.
Materials:
-
Cancer cell line of interest (e.g., OCI-AML2)[1]
-
Complete cell culture medium
-
Ferroptosis inducers (this compound, Erastin, RSL3) dissolved in DMSO
-
Ferroptosis inhibitor (Ferrostatin-1)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[1]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment.[6]
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.[6]
-
Prepare serial dilutions of the ferroptosis inducers and inhibitors in complete cell culture medium.
-
Treat the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).[6] Include a vehicle control (DMSO) and co-treatment with Ferrostatin-1 to confirm ferroptosis-specific cell death.[2]
-
After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure cell viability.[1]
-
Measure luminescence using a microplate reader.
-
Calculate IC50 values from the dose-response curves.
Lipid Peroxidation Assay
This assay quantifies the level of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.[2]
Materials:
-
Treated cells
-
C11-BODIPY 581/591 fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture and treat cells with ferroptosis inducers and inhibitors as described in the cell viability assay.
-
At the end of the treatment period, harvest the cells.
-
Incubate the cells with the C11-BODIPY 581/591 probe according to the manufacturer's protocol. This probe shifts its fluorescence from red to green upon oxidation.
-
Analyze the cells using a flow cytometer or visualize them under a fluorescence microscope to detect the shift in fluorescence, indicating lipid peroxidation.[2]
Western Blotting for Protein Expression
This technique is used to detect changes in the expression levels of key proteins involved in the ferroptosis pathway.
Materials:
-
Treated cell lysates
-
Primary antibodies (e.g., anti-HMOX1, anti-GPX4, anti-RNF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate and imaging system[6]
Procedure:
-
Lyse the treated cells and quantify the protein concentration.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[6]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizing the Signaling Pathways
The following diagrams illustrate the signaling pathways of this compound-induced ferroptosis and compare it to the classical RNF4-dependent protein degradation pathway.
Caption: Signaling pathways of this compound-induced ferroptosis versus the classical RNF4 pathway.
Caption: General experimental workflow for studying ferroptosis inducers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 4. Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
comparative analysis of CCW16 and JQ1 on BRD4 degradation
A Comparative Analysis of JQ1 and CCW16-Based PROTACs on BRD4 Degradation
In the landscape of epigenetic modulators, the Bromodomain and Extra-Terminal (BET) protein BRD4 has emerged as a critical therapeutic target in oncology and other diseases. The modulation of BRD4 activity has primarily been approached through two distinct strategies: inhibition and targeted degradation. This guide provides a comparative analysis of JQ1, a well-established small-molecule inhibitor of BRD4, and this compound, a component of a Proteolysis Targeting Chimera (PROTAC) designed to induce BRD4 degradation. While JQ1 functions by competitively binding to the bromodomains of BRD4 and displacing it from chromatin, this compound is a ligand for the E3 ubiquitin ligase RNF4, which can be chemically linked to a BRD4-binding molecule like JQ1 to create a heterobifunctional degrader. This guide will compare the inhibitor JQ1 with a representative JQ1-based PROTAC utilizing an E3 ligase recruiter such as this compound.
Mechanism of Action: Inhibition vs. Targeted Degradation
JQ1: The Competitive Inhibitor
JQ1 is a potent pan-BET inhibitor that mimics acetylated lysine residues.[1][2][3][4] It binds reversibly to the acetyl-lysine binding pockets (bromodomains) of BET proteins, including BRD4, BRD2, and BRD3.[5] This competitive binding displaces BRD4 from chromatin, thereby preventing its interaction with acetylated histones and transcription factors.[4] The ultimate effect is the downregulation of BRD4 target genes, such as the oncogene MYC.[3][6] It is crucial to note that JQ1 does not directly lead to the degradation of the BRD4 protein; in some instances, treatment with JQ1 has been observed to cause an accumulation of BRD4 protein.[7]
This compound-Based PROTACs: The Targeted Degrader
In contrast to inhibition, a PROTAC containing a this compound moiety and a JQ1 warhead induces the degradation of BRD4.[8] PROTACs are bifunctional molecules that function as a bridge between a target protein and an E3 ubiquitin ligase.[9][10][11] In this case, the JQ1 part of the molecule binds to BRD4, while the this compound component recruits the RNF4 E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (BRD4-PROTAC-RNF4), leading to the polyubiquitination of BRD4.[9] The ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[10][12] This event-driven mechanism allows for the catalytic and sustained removal of the target protein.
Quantitative Data Comparison
The functional differences between JQ1 and a this compound-based JQ1-PROTAC can be quantified through various cellular and biochemical assays. The following tables summarize expected experimental outcomes based on their distinct mechanisms of action.
| Parameter | JQ1 | This compound-Based JQ1-PROTAC | Rationale |
| BRD4 Protein Levels (Western Blot) | No change or potential increase[7] | Dose- and time-dependent decrease[8][13] | JQ1 is an inhibitor, not a degrader. The PROTAC actively targets BRD4 for proteasomal degradation. |
| BRD4 Occupancy at Target Gene Promoters (ChIP-qPCR) | Decreased[3] | Decreased | Both molecules displace BRD4 from chromatin, either through competitive binding (JQ1) or degradation (PROTAC). |
| c-MYC mRNA Levels (RT-qPCR) | Decreased[3] | Decreased[6] | Both molecules lead to the downregulation of BRD4 target genes. |
| Cellular Potency (IC50 for proliferation) | Nanomolar to micromolar range | Potentially lower IC50 than JQ1[7] | Catalytic degradation by PROTACs can lead to more profound and sustained target suppression. |
| Duration of Effect (Washout Experiment) | Rapid reversal of effect[7] | Sustained effect after washout[7] | JQ1's effect is dependent on its presence. PROTAC-induced degradation requires resynthesis of BRD4 protein. |
| Assay | Condition | Expected Outcome for JQ1 | Expected Outcome for this compound-Based JQ1-PROTAC |
| Western Blot | Treatment with Proteasome Inhibitor (e.g., MG132) + Compound | No significant change in BRD4 levels | Rescue of BRD4 from degradation[12][13] |
| Western Blot | Treatment with Neddylation Inhibitor (e.g., MLN4924) + Compound | No significant change in BRD4 levels | Rescue of BRD4 from degradation[10][14] |
| Co-Immunoprecipitation | Immunoprecipitate E3 Ligase (RNF4) | No co-precipitation of BRD4 | Co-precipitation of BRD4 (ternary complex formation)[6] |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This assay directly measures the levels of BRD4 protein in cells following treatment.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of JQ1 or the this compound-based JQ1-PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, α-Tubulin). Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: Proteasome Inhibitor Rescue Assay
This experiment validates that the observed decrease in BRD4 is due to proteasomal degradation.
-
Cell Culture and Pre-treatment: Seed cells as described in Protocol 1. Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[12][13]
-
Co-treatment: Add the this compound-based JQ1-PROTAC at a concentration known to cause degradation, in the continued presence of the proteasome inhibitor. Treat for the desired time.
-
Analysis: Perform Western blotting for BRD4 as described in Protocol 1. A rescue of BRD4 levels in the presence of the proteasome inhibitor confirms a proteasome-dependent degradation mechanism.
Protocol 3: NanoBRET/HiBiT Assay for Real-Time Degradation Kinetics
These assays allow for the real-time, quantitative measurement of protein degradation in living cells.
-
Cell Line Generation: Engineer a cell line to express BRD4 fused to a NanoLuciferase (NanoLuc) or HiBiT tag.
-
Assay Setup: Plate the engineered cells in a 96-well white plate. Add the this compound-based JQ1-PROTAC at various concentrations.
-
Measurement: At different time points, add the Nano-Glo® substrate. Measure the luminescence using a plate reader. A decrease in the luminescent signal indicates the degradation of the BRD4 fusion protein.[14]
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation).
Visualizing the Mechanisms and Workflows
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACpedia - PROTACS on 31059647 [protacpedia.weizmann.ac.il]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 14. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Proteome-Wide Selectivity of Covalent E3 Ligase Recruiters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders, such as PROTACs, has revolutionized drug discovery by enabling the degradation of previously "undruggable" targets. A critical component of these degraders is the E3 ligase recruiter, which hijacks the cell's ubiquitin-proteasome system. Covalent E3 ligase recruiters offer the potential for high potency and prolonged duration of action. However, their reactive nature necessitates a thorough evaluation of their proteome-wide selectivity to minimize off-target effects and ensure therapeutic safety.
This guide provides a comparative assessment of the proteome-wide selectivity of CCW16, a covalent recruiter of the RNF4 E3 ligase, and other notable covalent E3 ligase recruiters. The information presented is based on experimental data from peer-reviewed studies, employing advanced proteomic techniques to map the cellular targets of these compounds.
Comparative Selectivity of Covalent E3 Ligase Recruiters
The selectivity of covalent E3 ligase recruiters is paramount to their therapeutic potential. Off-target interactions can lead to unintended protein degradation and subsequent toxicity. The following tables summarize the quantitative proteomic data for this compound (via its derivative CCW 28-3) and other covalent recruiters for the E3 ligases RNF114, DCAF16, and FEM1B.
Data Presentation: Off-Target Profiles
The data presented below is derived from studies utilizing isotopic tandem orthogonal proteolysis-enabled activity-based protein profiling (isoTOP-ABPP) to assess cysteine reactivity and tandem mass tag (TMT)-based quantitative proteomics to identify enriched proteins.
Table 1: Proteome-Wide Selectivity of CCW 28-3 (this compound Warhead)
| On-Target | Off-Targets Identified by isoTOP-ABPP | Off-Targets Identified by CCW 36 Pulldown & TMT Proteomics | Cell Line | Reference |
| RNF4 | Multiple cysteine-containing proteins | SCP2, and six other non-overlapping proteins | 231MFP | [1] |
Note: The primary publication did not list all off-targets in the main text, referencing supplementary tables for the full dataset. SCP2 was an overlapping off-target between the two methods.
Table 2: Proteome-Wide Selectivity of Alternative Covalent E3 Ligase Recruiters
| Recruiter | Target E3 Ligase | Known Off-Targets from Proteomic Profiling | Cell Line | Reference |
| Nimbolide | RNF114 | Primary target identified as C8 of RNF114. Comprehensive off-target data from quantitative proteomics is not readily available in the primary publications. | Breast cancer cells | |
| KB02 (Fragment) | DCAF16 | Multiple off-target cysteines | HEK293T | |
| EN106 | FEM1B | HNRNPA3 (C63), PRDX3 (C127) by isoTOP-ABPP. GSTO1, SNX6, SELO, NT5DC1 by pulldown with a derivative probe. | HEK293T | [2] |
Experimental Protocols
The assessment of proteome-wide selectivity relies on sophisticated mass spectrometry-based proteomics techniques. Below are detailed methodologies for the key experiments cited in this guide.
Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP) for Cysteine Reactivity
This method is used to identify the cysteine residues throughout the proteome that react with a covalent inhibitor.
-
Proteome Preparation:
-
Culture and harvest cells (e.g., 231MFP breast cancer cells).
-
Lyse cells in PBS by sonication and centrifuge to collect the soluble proteome.
-
Determine protein concentration using a BCA assay.
-
-
Competitive Labeling:
-
Treat the proteome with the covalent compound (e.g., CCW 28-3) or DMSO (vehicle control) for a specified time (e.g., 1 hour) at room temperature.
-
Add a cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne) to both the compound-treated and DMSO-treated proteomes and incubate.
-
-
Click Chemistry and Enrichment:
-
To the compound-treated proteome, add a "light" isotopically tagged azide-biotin probe.
-
To the DMSO-treated proteome, add a "heavy" isotopically tagged azide-biotin probe.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach the biotin tags to the alkyne-labeled cysteines.
-
Combine the "light" and "heavy" labeled proteomes.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Wash the beads to remove non-specifically bound proteins.
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the cysteine-containing peptides and quantify the ratio of "heavy" to "light" isotopic tags.
-
A high heavy/light ratio indicates that the covalent compound blocked the binding of the cysteine-reactive probe, identifying it as a target.
-
TMT-Based Quantitative Proteomics for Target Enrichment
This method is used to identify and quantify proteins that are enriched by a probe derived from the compound of interest.
-
Probe Synthesis and Cell Treatment:
-
Synthesize a probe version of the covalent recruiter with an alkyne handle (e.g., CCW 36 from this compound).
-
Treat cells with the alkyne probe or DMSO for a specified time.
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells and perform a CuAAC "click" reaction to attach an azide-biotin tag to the probe-labeled proteins.
-
-
Protein Enrichment and Digestion:
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Digest the enriched proteins into peptides with trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from the probe-treated and DMSO-treated groups with different isobaric TMT reagents.
-
Combine the TMT-labeled peptide samples.
-
-
Fractionation and Mass Spectrometry:
-
Fractionate the combined peptide sample using high-pH reversed-phase chromatography to increase proteome coverage.
-
Analyze each fraction by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the reporter ions from the TMT tags to determine the relative abundance of each protein in the probe-treated versus the DMSO-treated samples.
-
Proteins that are significantly more abundant in the probe-treated sample are considered targets or off-targets.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the assessment of proteome-wide selectivity. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: RNF4 Signaling Pathway in DNA Damage Response.
Caption: isoTOP-ABPP Experimental Workflow.
References
Unveiling the Cross-Reactivity Profile of CCW16: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the cysteine-reactive covalent ligand, CCW16, against other cysteine-containing proteins. Designed for researchers, scientists, and drug development professionals, this document outlines the cross-reactivity profile of this compound, offering supporting experimental data and methodologies to inform future research and development.
This compound is a covalent ligand that targets the E3 ubiquitin ligase RNF4 by forming a covalent bond with cysteine residues C132 and C135 located in its RING domain.[1] While demonstrating potent activity towards RNF4, comprehensive proteomic analyses have revealed that this compound exhibits significant cross-reactivity, binding to a large number of off-target cysteine-containing proteins within the cellular environment.[2][3] This promiscuity is largely attributed to its chloro-N-acetamide electrophilic "warhead," which can react with accessible cysteine residues in numerous proteins.
Quantitative Analysis of this compound Cross-Reactivity
To quantify the selectivity of this compound and its derivatives, competitive activity-based protein profiling (ABPP) techniques have been employed. These methods assess the ability of a compound to compete with a broad-spectrum cysteine-reactive probe for binding to cellular proteins. One such study using isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) identified several potential off-target proteins where a this compound-derived degrader, CCW 28-3, displaced more than 75% of the cysteine-reactive probe.[1]
While a complete and exhaustive list of all this compound off-targets is extensive, with one study reporting the capture of over 2000 proteins in a pull-down experiment, the following table summarizes a representative set of identified off-targets from proteomic studies.[2] It is important to note that the level of engagement with these off-targets can vary.
| Target Protein Family | Representative Members | Significance of Off-Target Interaction |
| Primary Target | RNF4 | E3 Ubiquitin Ligase |
| Peroxiredoxins | PRDX1, PRDX2, etc. | Key enzymes in redox homeostasis; covalent modification can induce cellular stress. |
| Other E3 Ligases | Various | Potential for unintended protein degradation or stabilization. |
| Kinases | Various | May lead to modulation of signaling pathways. |
| Dehydrogenases | Various | Potential to interfere with metabolic processes. |
| Structural Proteins | Various | Covalent modification could alter cellular architecture. |
Table 1: Representative Off-Target Protein Families of this compound. This table is a summary based on findings that this compound covalently binds to a large number of proteins in cells, including members of the peroxiredoxin family.[2][3] The specific quantitative contributions of each off-target to the overall cellular phenotype are context-dependent and require further investigation.
Experimental Protocols for Cross-Reactivity Profiling
The assessment of this compound's cross-reactivity relies on powerful chemoproteomic techniques. Below are detailed methodologies for key experiments used to profile covalent inhibitor selectivity.
Competitive Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This method provides a quantitative, proteome-wide assessment of a compound's engagement with cysteine residues in a native biological system.
Protocol:
-
Cell Culture and Treatment: Human cancer cell lines (e.g., 231MFP breast cancer cells) are cultured under standard conditions.[1] Cells are then treated with either a DMSO vehicle control or the test compound (e.g., this compound or its derivatives) at a specific concentration for a defined period (e.g., 90 minutes).[1]
-
Proteome Preparation: Following treatment, cells are harvested and lysed, typically by probe sonication in phosphate-buffered saline (PBS), to release the cellular proteins. Protein concentration is determined using a standard assay like the BCA assay.
-
Probe Labeling: The proteomes from both DMSO- and compound-treated groups are then incubated with a cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), for a set time (e.g., 1 hour at room temperature).[1] This probe will covalently label cysteine residues that are not already occupied by the test compound.
-
Click Chemistry: The alkyne handle on the IA-probe is then conjugated to an azide-containing reporter tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reporter tag typically includes a biotin handle for enrichment and an isotopically labeled peptide for quantification.
-
Protein Enrichment and Digestion: Biotin-tagged proteins are enriched using streptavidin beads. The enriched proteins are then digested on-bead, often with trypsin, to generate peptides.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of the isotopically light (from the compound-treated sample) and heavy (from the DMSO-treated sample) reporter tags is quantified. A light-to-heavy ratio significantly greater than 1 indicates that the test compound has engaged the cysteine residue on that particular peptide, preventing its labeling by the IA-alkyne probe. A ratio greater than 4 is often used as a cutoff to signify greater than 75% target engagement.[1]
Gel-Based Activity-Based Protein Profiling (ABPP)
This technique offers a more rapid, albeit less comprehensive, visualization of a compound's target engagement and selectivity.
Protocol:
-
Proteome Preparation: A whole-cell lysate is prepared from the cell line of interest.
-
Competitive Inhibition: The proteome is pre-incubated with varying concentrations of the test compound (e.g., this compound) or a DMSO vehicle control for a specified time (e.g., 30 minutes at room temperature).[1]
-
Probe Labeling: A fluorescently tagged, broad-spectrum cysteine-reactive probe (e.g., IA-rhodamine) is added to the proteomes and incubated for a set duration (e.g., 1 hour).[1]
-
SDS-PAGE and In-Gel Fluorescence Scanning: The labeled proteomes are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner.
-
Analysis: A reduction in the fluorescence intensity of a protein band in the compound-treated lanes compared to the DMSO control lane indicates that the test compound has bound to that protein and prevented its labeling by the fluorescent probe. This method allows for the determination of IC50 values by quantifying the decrease in fluorescence at different inhibitor concentrations.[1]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for profiling the cross-reactivity of covalent ligands.
Figure 1: Workflow for Cross-Reactivity Profiling of Covalent Ligands.
Figure 2: Conceptual Diagram of this compound On- and Off-Target Effects.
References
Confirming the Role of RNF4 in CCW28-3 Mediated Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the role of the E3 ubiquitin ligase RNF4 in the degradation of the bromodomain-containing protein 4 (BRD4) mediated by the PROTAC (Proteolysis Targeting Chimera) CCW28-3. Through a detailed comparison with alternative BRD4 degraders that utilize different E3 ligases, this document offers insights into the performance and mechanistic nuances of RNF4-based targeted protein degradation. Experimental data is presented to support these comparisons, and detailed protocols for key validation assays are provided to facilitate further research.
Introduction to RNF4 and Targeted Protein Degradation
RNF4 is a RING finger E3 ubiquitin ligase that functions as a SUMO-targeted ubiquitin ligase (STUbL). It recognizes and binds to poly-SUMOylated proteins, mediating their ubiquitination and subsequent degradation by the proteasome. This mechanism is crucial for various cellular processes, including DNA damage repair and the maintenance of genome stability.
Targeted protein degradation has emerged as a powerful therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination and subsequent proteasomal degradation of the POI. While the most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), the exploration of other E3 ligases like RNF4 is expanding the scope of this technology.
CCW28-3 is a novel PROTAC designed to induce the degradation of BRD4, an epigenetic reader protein implicated in cancer, by recruiting the E3 ligase RNF4.
Comparative Performance of BRD4 Degraders
The efficacy of a PROTAC is often measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following table summarizes the performance of the RNF4-recruiting PROTAC CCW28-3 in comparison to well-characterized BRD4 degraders that recruit VHL (MZ1, ARV-771) and CRBN (dBET1, ARV-825). It is important to note that a direct head-to-head comparison under identical experimental conditions is not available in the current literature; therefore, the cell line and treatment duration are provided to contextualize the data.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |
| CCW28-3 | RNF4 | BRD4 | 231MFP (Breast Cancer) | ~1 µM | Not explicitly stated, but degradation is shown | [1] |
| MZ1 | VHL | BRD4 (preferential) | H661 (Lung Cancer) | 8 nM | >90% at 100 nM | [2] |
| H838 (Lung Cancer) | 23 nM | >90% at 100 nM | [2] | |||
| HeLa (Cervical Cancer) | 2-20 nM | >90% | [] | |||
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) cell lines | <1 nM | Not explicitly stated | [4] |
| dBET1 | CRBN | BRD4 | MV4;11 (AML) | 430 nM (EC50) | Not explicitly stated | [5] |
| MM1.S (Multiple Myeloma) | ~100 nM | >90% | ||||
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL) cell lines | <1 nM | Nearly complete |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of protein degraders.
Western Blotting for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with a degrader.
Materials:
-
Cell line expressing BRD4 (e.g., 231MFP, HeLa)
-
PROTAC of interest (e.g., CCW28-3, MZ1, dBET1) and vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Develop the blot using an ECL substrate and visualize the bands. Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) to Confirm RNF4-BRD4 Interaction
This protocol is used to verify the interaction between RNF4 and BRD4 in the presence of CCW28-3.
Materials:
-
Cells treated with CCW28-3 or vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-RNF4)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Primary antibody for detection (anti-BRD4)
Procedure:
-
Cell Lysis: Lyse treated cells with a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an anti-RNF4 antibody to form an antibody-antigen complex.
-
Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-RNF4 complex.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an anti-BRD4 antibody to detect the co-immunoprecipitated BRD4.
In Vitro Ubiquitination Assay
This assay confirms the ability of RNF4 to ubiquitinate a substrate in a controlled, cell-free environment.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant RNF4 (E3 ligase)
-
Recombinant substrate (e.g., poly-SUMOylated protein)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, RNF4, substrate, ubiquitin, and ATP in the ubiquitination reaction buffer. Include negative controls lacking E1, E2, E3, or ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow the ubiquitination cascade to occur.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blotting using an antibody against the substrate or a tag on the substrate. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be observed in the complete reaction.
Conclusion
The available evidence confirms that CCW28-3 effectively utilizes RNF4 to mediate the degradation of BRD4. While direct, side-by-side comparisons with VHL and CRBN-recruiting PROTACs are limited, the existing data suggests that RNF4 is a viable E3 ligase for targeted protein degradation. The degradation efficiency of CCW28-3 appears to be in the micromolar range in the tested cell line, which is less potent than some of the leading VHL and CRBN-based BRD4 degraders that exhibit nanomolar or even picomolar DC50 values. However, the choice of E3 ligase can influence the degradation kinetics, substrate scope, and potential for off-target effects and resistance mechanisms. Therefore, the development of RNF4-recruiting PROTACs like CCW28-3 represents a valuable expansion of the targeted protein degradation toolbox, offering alternative strategies for degrading proteins of therapeutic interest. The provided protocols offer a robust framework for researchers to further investigate and compare the efficacy of these novel degraders.
References
Navigating the Therapeutic Landscape: A Comparative Guide to CCW16-Based Compounds and Alternative BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of the epigenetic reader BRD4 have shown significant promise in preclinical models of various cancers. This guide provides a comprehensive evaluation of the therapeutic window of CCW16-based compounds, which utilize a covalent engagement strategy with the RNF4 E3 ligase, in comparison to other prominent BRD4-degrading PROTACs that employ different E3 ligase recruiters.
Executive Summary
This compound is a covalent ligand that recruits the RNF4 E3 ligase, and its incorporation into the BRD4 degrader, CCW28-3, represents a novel approach in the field of targeted protein degradation. However, the covalent nature of this compound raises important considerations regarding its therapeutic window due to potential off-target interactions. This guide presents a comparative analysis of CCW28-3 with leading alternative BRD4 degraders, including dBET6, QCA570, CFT-2718, and ARV-771, which recruit the more commonly utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL). The comparison focuses on their efficacy, safety profiles, and the underlying mechanisms that define their therapeutic potential.
Data Presentation: Quantitative Comparison of BRD4 Degraders
The following tables summarize the available quantitative data for this compound-based compounds and their alternatives, focusing on their potency in degrading BRD4 and inhibiting cancer cell growth, as well as their performance in in vivo models.
Table 1: In Vitro Potency of BRD4 Degraders
| Compound | E3 Ligase Recruited | Target | Cell Line(s) | DC50 (Degradation) | IC50 (Cell Viability) | Reference(s) |
| CCW28-3 | RNF4 | BRD4 | 231MFP | Not Reported | Not Reported | [1] |
| dBET6 | CRBN | BRD2/3/4 | T-ALL lines | ~6 nM (BRD4 in HEK293T) | ~10 nM | [2] |
| QCA570 | CRBN | BRD2/3/4 | Leukemia cell lines | Picomolar range | 51 pM (RS4;11) | [3] |
| CFT-2718 | CRBN | BRD4 | SCLC cell lines | 10 nM (90% degradation in 293T) | < 1 nM | [4][5] |
| ARV-771 | VHL | BRD2/3/4 | CRPC cell lines | < 5 nM | Not Reported | [6][7][8] |
Table 2: In Vivo Efficacy and Tolerability of BRD4 Degraders
| Compound | Animal Model | Dosing Regimen | Efficacy | Tolerability | Reference(s) |
| CCW28-3 | Not Reported | Not Reported | Not Reported | Not Reported | |
| dBET6 | T-ALL Xenograft | 7.5 mg/kg, BID, p.o. | Reduced leukemic burden, increased survival | Well-tolerated for 2 weeks, no effect on body weight or blood cell counts | [9][10] |
| QCA570 | Leukemia Xenograft | Well-tolerated dose-schedules | Complete and durable tumor regression | No reported toxicity | [3] |
| CFT-2718 | SCLC PDX | 1.8 mg/kg, QW, retro-orbital | Significant tumor growth reduction | Transient, insignificant body weight drop at 1.8 mg/kg | [1][4] |
| ARV-771 | CRPC Xenograft | 10 mg/kg, QD, s.c. | Tumor regression | Not specified | [6][11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are protocols for common assays used to evaluate BRD4 degraders.
Western Blotting for BRD4 Degradation
Objective: To quantify the reduction in BRD4 protein levels following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., HeLa, MDA-MB-231, THP-1) in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and express the results as a percentage of the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the cytotoxic or anti-proliferative effect of BRD4 degraders on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours. Include a vehicle control.
-
Assay Procedure: Equilibrate the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of BRD4 degraders in an animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., SCID or Nu/Nu) and subcutaneously inject human cancer cells (e.g., RS4;11, 22Rv1) to establish xenograft tumors.
-
Dosing and Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the PROTAC at a predetermined dose and schedule (e.g., daily subcutaneous injection). The vehicle used for the control group should be the same as that for the PROTAC.
-
Efficacy Assessment: Monitor tumor volume regularly using calipers. At the end of the study, excise the tumors for further analysis (e.g., Western blotting for BRD4 levels).
-
Tolerability Assessment: Monitor the body weight of the mice throughout the study as an indicator of general health. Observe for any signs of toxicity.
-
Pharmacodynamic Studies: At specified time points after the last dose, collect tumor and plasma samples to measure compound levels and target protein degradation.
Mandatory Visualization
Signaling Pathway of BRD4 Degradation
Degradation of BRD4 by a PROTAC leads to the downregulation of key target genes, most notably the proto-oncogene c-MYC, which plays a critical role in cell proliferation and survival.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects on the c-MYC pathway.
Experimental Workflow for Evaluating BRD4 PROTACs
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel BRD4 degrader.
Caption: A generalized workflow for the preclinical evaluation of BRD4-targeting PROTACs.
Discussion and Conclusion
The evaluation of the therapeutic window for any novel compound is a critical step in its development. For this compound-based compounds, the primary concern is the potential for off-target toxicity due to the covalent nature of the RNF4 ligand. While this approach expands the repertoire of usable E3 ligases, the non-specific binding to other cysteine-containing proteins could narrow the therapeutic window.
In contrast, the alternative BRD4 degraders discussed in this guide, which recruit CRBN or VHL, have demonstrated significant in vivo efficacy at well-tolerated doses in preclinical models. Compounds like QCA570 and CFT-2718 have shown remarkable potency, leading to complete tumor regression in some models without overt toxicity. This suggests a potentially wider therapeutic window for these non-covalent E3 ligase recruiters.
The choice of E3 ligase and the overall properties of the PROTAC molecule, including its cell permeability and ability to form a stable ternary complex, are all critical determinants of its efficacy and safety profile. While this compound-based compounds offer an innovative strategy, further optimization to improve selectivity will be crucial for their clinical translation. The data presented in this guide underscores the importance of a comprehensive preclinical evaluation, including rigorous in vivo toxicology and off-target profiling, to accurately assess the therapeutic window of novel protein degraders. Researchers and drug developers should carefully consider these factors when selecting and advancing lead candidates for clinical development.
References
- 1. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Frontiers | Pathogenic role of super-enhancers as potential therapeutic targets in lung cancer [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 8. ARV-771 - Biochemicals - CAT N°: 21299 [bertin-bioreagent.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
A Comparative Guide to the Efficacy of BRD4 PROTAC Degraders: CCW16-PROTACs vs. Established Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel and Established BRD4 Degraders Supported by Experimental Data.
In the landscape of targeted protein degradation, Bromodomain-containing protein 4 (BRD4) has emerged as a high-priority therapeutic target in oncology due to its role as a critical epigenetic reader that regulates the transcription of key oncogenes, including c-MYC. Proteolysis-targeting chimeras (PROTACs) offer a revolutionary approach to neutralize such targets by inducing their degradation through the ubiquitin-proteasome system. This guide provides a detailed comparison of the novel CCW16-PROTACs with other well-established BRD4 degraders, namely ARV-825, dBET6, and MZ1.
The primary distinction among these PROTACs lies in the E3 ubiquitin ligase they recruit to ubiquitinate BRD4. While ARV-825 and dBET6 utilize Cereblon (CRBN) and MZ1 employs the Von Hippel-Lindau (VHL) E3 ligase, this compound-PROTACs, such as CCW 28-3, engage the Ring Finger Protein 4 (RNF4) E3 ligase through a covalent interaction. This guide will delve into the efficacy, mechanism of action, and potential liabilities of these different classes of BRD4 degraders, supported by quantitative data and detailed experimental protocols.
Comparative Efficacy of BRD4 Degraders
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), and their downstream biological effects, such as inhibition of cell proliferation (IC50). The following tables summarize the available quantitative data for this compound-PROTACs and other leading BRD4 degraders.
Table 1: Quantitative Comparison of BRD4 Degrader Efficacy
| Degrader | Target Ligand | E3 Ligase Recruited | Cell Line | DC50 | Dmax | IC50 | Reference |
| CCW 28-3 | JQ1 | RNF4 | 231MFP, HeLa | - | >50% (at 3h) | 0.54 µM | [1] |
| ARV-825 | OTX015 | CRBN | Burkitt's Lymphoma (BL) cells | <1 nM | - | - | [2] |
| 22RV1 (Prostate Cancer) | 0.57 nM | - | - | [2] | |||
| NAMALWA (Burkitt's Lymphoma) | 1 nM | - | - | [2] | |||
| dBET6 | JQ1 | CRBN | HepG2 (Liver Cancer) | 23.32 nM (at 8h) | - | - | [3] |
| MZ1 | JQ1 | VHL | H661 (Lung Cancer) | 8 nM | Complete at 100 nM | - | [2] |
| H838 (Lung Cancer) | 23 nM | Complete at 100 nM | - | [2] |
Note: The experimental conditions, such as treatment duration and cell lines, vary across studies, which should be considered when making direct comparisons.
Key Observations:
-
Potency: Established BRD4 degraders like ARV-825 and MZ1 demonstrate high potency, with DC50 values in the low nanomolar to sub-nanomolar range.
-
This compound-PROTACs: The RNF4-recruiting PROTAC, CCW 28-3, shows the ability to degrade BRD4, but with a reported IC50 in the sub-micromolar range, suggesting lower potency compared to the other degraders in the cell lines tested. It has been noted that CCW 28-3 is less effective than MZ1[1].
-
Selectivity and Off-Target Effects: A critical consideration for this compound-based PROTACs is the potential for off-target effects. The this compound warhead has been shown to be a non-selective covalent ligand, reacting with numerous cysteine-containing proteins. This can lead to an RNF4-independent ferroptotic cell death pathway. Quantitative proteomic analysis of CCW 28-3 revealed the downregulation of off-target proteins, including MT2A, ZC2HC1A, and ZNF367[4]. In contrast, degraders like MZ1 have demonstrated a degree of selectivity for BRD4 over other BET family members at certain concentrations.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the evaluation of PROTAC efficacy. Below are protocols for key assays used in the characterization of BRD4 degraders.
Western Blotting for BRD4 Degradation
This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., 231MFP, HeLa, HepG2)
-
PROTAC of interest (e.g., CCW 28-3, ARV-825, dBET6, MZ1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-MYC, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to attach overnight. Treat cells with a dose-range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 3, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify protein levels relative to the loading control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells seeded in opaque-walled 96-well plates
-
PROTAC of interest
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay Protocol: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader. The signal is proportional to the number of viable cells.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of BRD4 degraders in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for implantation (e.g., SK-N-BE(2) for neuroblastoma)[5]
-
PROTAC of interest formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PROTAC and vehicle control according to the desired schedule and route (e.g., intraperitoneal injection daily).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for BRD4 levels, immunohistochemistry).
Signaling Pathways and Mechanism of Action
The degradation of BRD4 by PROTACs leads to the downregulation of its target genes, which are involved in cell proliferation, survival, and oncogenesis.
Caption: BRD4 signaling pathway in cancer.
BRD4 binds to acetylated histones on chromatin and recruits the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II to promote transcriptional elongation of target genes like c-MYC and Jagged1.[6][7] The expression of these genes drives cancer cell proliferation, inhibits apoptosis, and promotes cell migration and invasion.
The mechanism of action for BRD4 PROTACs involves the formation of a ternary complex between the PROTAC, BRD4, and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.
Caption: General mechanism of BRD4 PROTACs.
Conclusion
The development of BRD4-targeting PROTACs represents a significant advancement in cancer therapy. While established degraders like ARV-825, dBET6, and MZ1 have demonstrated high potency and efficacy in preclinical models, the exploration of novel E3 ligase recruiters, such as RNF4 by this compound-PROTACs, expands the toolkit for targeted protein degradation. However, the current generation of this compound-based degraders appears to be less potent and exhibits potential off-target liabilities that warrant further optimization. The choice of a specific BRD4 degrader for research and development will depend on a careful evaluation of its potency, selectivity, and overall safety profile in the context of the specific cancer type being targeted. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 7. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of CCW16
This document provides a comprehensive guide for the safe and compliant disposal of the chemical compound designated as CCW16. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances in a laboratory setting.
Pre-Disposal Characterization and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment of this compound must be conducted. If the specific hazards are not known, the compound should be treated as a hazardous substance. Key characteristics to identify include:
-
Ignitability: The tendency of a chemical to catch fire.
-
Corrosivity: The ability of a chemical to cause severe damage to skin, eyes, or other tissues, or to corrode metal.
-
Reactivity: The likelihood of a chemical to explode, react violently, or release toxic gases under certain conditions.
-
Toxicity: The potential of a chemical to cause harm if inhaled, ingested, or absorbed through the skin.
Segregation and Container Management
Proper segregation and containment are the first steps in the disposal process.
-
Waste Segregation: Never mix this compound waste with other chemical waste streams unless it is known to be compatible. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. As a general rule, segregate waste into the following categories:
-
Halogenated Solvents
-
Non-Halogenated Solvents
-
Acids
-
Bases
-
Heavy Metals
-
Special Wastes (e.g., oxidizers, cyanides)[1]
-
-
Container Selection: Use containers that are compatible with this compound. For liquid waste, use containers that originally held liquids, and for solid waste, use containers that held solids.[1] Ensure containers are in good condition with secure lids.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., flammable, corrosive).[2] Do not use abbreviations or chemical formulas.[1] The date the container becomes full must also be recorded on the label.[2]
On-Site Accumulation and Storage
Designated Satellite Accumulation Areas (SAAs) are required for the temporary storage of hazardous waste.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[3]
-
Volume Limits: The amount of hazardous waste in an SAA is regulated. While specific limits can vary, it is best practice to keep accumulated volumes to a minimum and request routine pickups.[3]
-
Storage Conditions: Store waste containers with lids tightly sealed.[1] Flammable materials should be stored in a fire-rated cabinet.[3] Use secondary containment bins to segregate incompatible waste streams, such as acids from bases.[3]
Disposal Procedures
Under no circumstances should hazardous chemicals like this compound be disposed of down the drain or in the regular trash.[1][3]
-
Aqueous Waste: Some aqueous solutions may be eligible for drain disposal if the pH is adjusted to a neutral range (typically between 5.0 and 12.5) and the chemical is biodegradable.[2] However, without complete data on this compound, it must be treated as hazardous waste.
-
Solid Waste: Chemically contaminated solid waste, such as gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.
-
Empty Containers: Containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. The triple-rinsed container can then be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
Requesting a Chemical Waste Pickup
All hazardous waste must be collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Scheduling: Submit an online hazardous waste pickup request to your EHS department.[4]
-
Information Required: Be prepared to provide the following information:
-
Your name and contact information
-
Building and room number
-
Chemical name (this compound) and quantity
-
Number and type of containers[4]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the temporary accumulation of this compound waste.
| Parameter | Guideline | Source |
| Maximum Volume in SAA | Up to 25 gallons (for laboratories) | [3] |
| pH for Aqueous Drain Disposal | > 5.0 and < 12.5 (if permissible) | [2] |
| Container Removal from SAA | Within 3 days of being full | [2] |
| Partially Filled Container Storage | Up to 1 year in a designated SAA | [2] |
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: this compound hazardous waste disposal decision workflow.
References
- 1. Chemical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling CCW16
For researchers and scientists engaged in cutting-edge drug development, particularly in the burgeoning field of targeted protein degradation, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the E3 ubiquitin ligase ligand CCW16, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures will ensure a secure laboratory environment and the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a chemical compound that requires careful handling to minimize exposure and prevent adverse effects. The following protocols are based on available safety data and best practices for laboratory chemical management.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in either powder or solution form. This includes:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Ensure gloves are inspected before use and changed frequently, especially if contact with the substance is suspected.
-
Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashes or aerosol generation, consider additional protective clothing like an apron or coveralls.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is necessary.
Engineering Controls
To minimize inhalation exposure, all work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood. A well-ventilated laboratory space is essential for all procedures involving this compound.
Handling and Storage
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Handle in a manner that minimizes the generation of dust. After handling, wash hands thoroughly with soap and water.
-
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C. Keep away from incompatible materials such as strong oxidizing agents.
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is critical for maintaining a safe laboratory.
Experimental Workflow
The following diagram outlines a typical workflow for handling this compound in a research setting, from receiving the compound to the final disposal of waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, gloves, and empty containers should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not pour this compound solutions down the drain.
-
Decontamination: All surfaces and equipment should be decontaminated after use. A suitable solvent (e.g., 70% ethanol) can be used for this purpose.
Hazard and Safety Data Summary
The following table summarizes the key quantitative and qualitative safety information for this compound.
| Parameter | Information |
| Chemical Name | N-Benzyl-2-chloro-N-(4-(4-methoxyphenoxy)phenyl)acetamide |
| CAS Number | 2361138-33-0 |
| Molecular Formula | C22H20ClNO3 |
| Molecular Weight | 381.85 g/mol |
| Physical Form | Solid (powder) |
| GHS Hazard Pictogram | GHS09 (Environment) |
| Signal Word | Warning |
| Hazard Statements | H410: Very toxic to aquatic life with long lasting effects. |
| Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |
| Storage Temperature | 2-8°C |
Logical Relationship of Safety Procedures
The implementation of safety procedures follows a logical hierarchy to ensure maximum protection. This can be visualized as a series of dependent steps.
By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can build a foundation of trust in your chemical handling practices, ensuring the well-being of your research team and the advancement of your scientific goals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
